Product packaging for ZQ-16(Cat. No.:)

ZQ-16

Cat. No.: B1664550
M. Wt: 228.31 g/mol
InChI Key: UYXOAKRMLQKLQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

ZQ-16 (CAS 376616-73-8) is a potent and selective synthetic small-molecule agonist for the medium-chain free fatty acid receptor GPR84 (G protein-coupled receptor 84) [1] [2] . It was identified through a high-throughput screen for compounds activating GPR84 [9] . This agonist activates multiple GPR84-mediated signaling pathways, including calcium mobilization (EC₅₀ = 139-213 nM), inhibition of cAMP accumulation, and phosphorylation of ERK1/2 [3] [2] . This compound also induces receptor desensitization, internalization, and receptor-β-arrestin interaction [1] . It exhibits high selectivity, showing no activity at other free fatty acid receptors (FFARs) such as GPR40, GPR41, GPR119, and GPR120 at concentrations up to 100 µM [2] [3] . As a research tool, this compound is valuable for investigating the pathophysiology of GPR84, which is implicated in cancer, inflammatory, and fibrotic diseases, and is highly expressed in immune cells like macrophages and neutrophils [4] [7] . It has been used in studies exploring neutrophil NADPH oxidase activity and receptor cross-talk mechanisms [7] . The compound has a molecular weight of 228.31 and is supplied as a white to off-white powder with a purity of ≥98% [1] [8] . It is soluble in DMSO and ethanol. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use. [2]

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16N2O2S B1664550 ZQ-16

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hexylsulfanyl-4-hydroxy-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2S/c1-2-3-4-5-6-15-10-11-8(13)7-9(14)12-10/h7H,2-6H2,1H3,(H2,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYXOAKRMLQKLQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCSC1=NC(=CC(=O)N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Unveiling of ZQ-16: A Technical Primer on its Mechanism of Action as a Novel GPR84 Agonist

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of ZQ-16, a novel and selective small-molecule agonist for the G protein-coupled receptor 84 (GPR84). This compound, identified as 2-(hexylthio)pyrimidine-4,6-diol, has emerged from high-throughput screening as a potent activator of GPR84, a receptor predominantly expressed in immune cells and implicated in inflammatory processes. This document, intended for researchers, scientists, and drug development professionals, will detail the signaling pathways modulated by this compound, present quantitative data on its activity, and outline the experimental methodologies used in its characterization.

Core Mechanism of Action: GPR84 Agonism

This compound functions as a selective agonist for GPR84, a receptor that is activated by medium-chain free fatty acids.[1][2][3][4] Upon binding to GPR84, this compound initiates a cascade of intracellular signaling events, positioning it as a valuable tool for studying the physiological and pathological roles of this receptor. The key signaling pathways activated by this compound are detailed below.

Quantitative Analysis of this compound Activity

The potency and efficacy of this compound in activating GPR84-mediated signaling have been quantified through various in vitro assays. The following tables summarize the key quantitative data.

AssayParameterValue (µM)Cell LineReference
Calcium MobilizationEC₅₀0.213 ± 0.042HEK293/Gα16/GPR84[1]
cAMP Accumulation InhibitionEC₅₀0.134HEK293 expressing GPR84[5]
β-Arrestin2 RecruitmentEC₅₀0.597HEK293 expressing GPR84 and β-Arrestin2[5]

Table 1: Potency of this compound in GPR84-Mediated Signaling Pathways

ReceptorActivityConcentration (µM)ResultReference
GPR40No significant activityUp to 100No response[4]
GPR41No significant activityUp to 100No response[4]
GPR119No significant activityUp to 100No response[4]
GPR120No significant activityUp to 100No response[4]

Table 2: Selectivity Profile of this compound Against Other Free Fatty Acid Receptors

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the signaling cascade initiated by this compound and the general workflow for its identification.

ZQ16_Signaling_Pathway ZQ16 This compound GPR84 GPR84 ZQ16->GPR84 Binds to G_protein Gαi/Gαq GPR84->G_protein Activates ERK ERK1/2 Phosphorylation GPR84->ERK beta_arrestin β-Arrestin Recruitment GPR84->beta_arrestin PLC Phospholipase C (PLC) G_protein->PLC Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits IP3 IP₃ PLC->IP3 Generates Ca_release Ca²⁺ Release (from ER) IP3->Ca_release cAMP ↓ cAMP AC->cAMP internalization Receptor Internalization beta_arrestin->internalization

This compound induced GPR84 signaling cascade.

HTS_Workflow cluster_screening High-Throughput Screening Compound_Library 160,000 Small-Molecule Compound Library Primary_Screen Primary Screen: Calcium Mobilization Assay (Antagonist Mode) Compound_Library->Primary_Screen Hits Initial Hits (≥70% inhibition of 6-OAU) Primary_Screen->Hits Secondary_Screen Secondary Screen: Calcium Mobilization Assay (Agonist Mode) Hits->Secondary_Screen ZQ16_Identified This compound Identified Secondary_Screen->ZQ16_Identified

High-throughput screening workflow for this compound identification.

Detailed Experimental Protocols

The following are representative protocols for the key experiments used to characterize the mechanism of action of this compound. These are based on standard methodologies and the information available in the cited literature.

High-Throughput Screening for GPR84 Agonists
  • Objective: To identify novel agonists of GPR84 from a large chemical library.

  • Methodology:

    • Cell Line: A human embryonic kidney (HEK293) cell line stably co-expressing human GPR84 and the promiscuous G protein Gα16 was utilized.[2]

    • Primary Screening (Antagonist Mode): 160,000 small-molecule compounds were initially screened for their ability to inhibit the calcium mobilization induced by a known GPR84 agonist, 6-OAU.[1][2] Compounds demonstrating ≥70% inhibition were selected as initial hits.[1]

    • Secondary Screening (Agonist Mode): The initial hits were then tested for their ability to directly induce calcium mobilization in the absence of 6-OAU.

    • Hit Confirmation: this compound was identified as a compound that induced a robust calcium elevation, comparable to that of 6-OAU.[1]

Calcium Mobilization Assay
  • Objective: To quantify the ability of this compound to induce intracellular calcium release upon GPR84 activation.

  • Methodology:

    • Cell Plating: HEK293/Gα16/GPR84 cells were seeded into 96-well or 384-well plates.

    • Dye Loading: Cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Compound Addition: A dose-response curve of this compound was prepared and added to the wells.

    • Signal Detection: Changes in intracellular calcium concentration were measured as changes in fluorescence intensity using a plate reader.

    • Data Analysis: The EC₅₀ value, representing the concentration of this compound that elicits 50% of the maximal response, was calculated.

cAMP Accumulation Assay
  • Objective: To determine the effect of this compound on adenylyl cyclase activity, which is typically inhibited by Gαi-coupled receptors like GPR84.

  • Methodology:

    • Cell Culture: HEK293 cells expressing GPR84 were used.

    • Stimulation: Cells were treated with forskolin, an adenylyl cyclase activator, to induce cAMP production.

    • Compound Treatment: Cells were co-treated with forskolin and varying concentrations of this compound.

    • cAMP Measurement: Intracellular cAMP levels were quantified using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an enzyme-linked immunosorbent assay (ELISA).

    • Data Analysis: The EC₅₀ value for the inhibition of forskolin-stimulated cAMP accumulation was determined.

ERK1/2 Phosphorylation Assay
  • Objective: To assess the activation of the mitogen-activated protein kinase (MAPK) pathway, a downstream effector of many GPCRs.

  • Methodology:

    • Cell Stimulation: GPR84-expressing HEK293 cells were stimulated with this compound (e.g., 10 µM) for a short duration (e.g., 5 minutes).[5]

    • Cell Lysis: Cells were lysed to extract total protein.

    • Western Blotting: Protein lysates were separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.

    • Detection: The protein bands were visualized using chemiluminescence.

    • Analysis: The ratio of p-ERK1/2 to total ERK1/2 was calculated to determine the extent of ERK activation.

β-Arrestin Recruitment Assay
  • Objective: To measure the recruitment of β-arrestin to the activated GPR84, a key event in receptor desensitization and internalization.

  • Methodology:

    • Assay Principle: An enzyme fragment complementation (EFC) assay (e.g., PathHunter® β-arrestin assay) was employed.

    • Cell Line: HEK293 cells were engineered to co-express GPR84 fused to a small enzyme fragment (ProLink™) and β-arrestin2 fused to a larger, complementary enzyme fragment (Enzyme Acceptor).

    • Ligand Stimulation: Upon this compound binding to GPR84, β-arrestin2 is recruited to the receptor, leading to the complementation of the enzyme fragments and the formation of a functional enzyme.

    • Signal Detection: The activity of the reconstituted enzyme was measured by the hydrolysis of a substrate that produces a chemiluminescent signal.

    • Data Analysis: The EC₅₀ for β-arrestin2 recruitment was calculated from the dose-response curve.

Receptor Internalization Assay
  • Objective: To visualize and quantify the this compound-induced internalization of GPR84 from the cell surface.

  • Methodology:

    • Cell Line: HEK293 cells stably expressing an epitope-tagged (e.g., HA-tagged) GPR84 were used.

    • Ligand Treatment: Cells were treated with this compound for a specified time.

    • Immunofluorescence: Cells were fixed, permeabilized, and stained with an antibody against the epitope tag. A fluorescently labeled secondary antibody was used for visualization.

    • Microscopy: Confocal microscopy was used to visualize the subcellular localization of GPR84. Internalization is observed as the movement of the receptor from the plasma membrane to intracellular vesicles.

    • Quantification: The degree of internalization can be quantified by measuring the fluorescence intensity in the intracellular compartments relative to the plasma membrane.

Conclusion

This compound is a potent and selective agonist of GPR84 that activates multiple downstream signaling pathways, including Gαi/q-mediated calcium mobilization and inhibition of cAMP production, as well as β-arrestin-dependent signaling and receptor internalization. Its well-characterized mechanism of action and selectivity make it an invaluable pharmacological tool for elucidating the roles of GPR84 in health and disease, and a promising starting point for the development of novel therapeutics targeting inflammatory and immune-related disorders.

References

A Technical Guide to Novel Small-Molecule Agonists of GPR84

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of recently discovered small-molecule agonists for the G protein-coupled receptor 84 (GPR84), a promising therapeutic target for inflammatory and immune-mediated diseases. This document focuses on the pharmacological and functional characterization of two distinct classes of novel agonists: the balanced agonist ZQ-16 and the G protein-biased agonists OX04528 and OX04529.

Introduction to GPR84

G protein-coupled receptor 84 (GPR84) is an orphan receptor that is predominantly expressed in immune cells, including macrophages, neutrophils, and microglia. Its expression is upregulated in response to inflammatory stimuli, suggesting a significant role in immune regulation. Medium-chain fatty acids have been identified as endogenous ligands for GPR84, and receptor activation is known to couple primarily to the Gi/o pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. The development of potent and selective small-molecule agonists is crucial for elucidating the therapeutic potential of targeting GPR84.

Novel Small-Molecule Agonists

This guide details the characteristics of the following novel small-molecule agonists for GPR84:

  • This compound: A potent and selective GPR84 agonist identified through high-throughput screening. It acts as a balanced agonist, engaging multiple downstream signaling pathways.

  • OX04528 and OX04529: A series of highly potent and orally bioavailable GPR84 agonists designed to be biased towards the G protein signaling pathway, with minimal to no recruitment of β-arrestin.

Data Presentation

The following tables summarize the quantitative data for the featured GPR84 agonists, facilitating a clear comparison of their potency and signaling bias.

Table 1: In Vitro Potency and Efficacy of GPR84 Agonists

CompoundAssayCell LineParameterValueReference
This compound Calcium MobilizationHEK293/Gα16EC500.213 µM[1][2]
cAMP InhibitionHEK293EC500.134 µM[2]
β-Arrestin2 RecruitmentHEK293EC500.597 µM[2]
OX04528 cAMP InhibitionCHO-hGPR84EC500.00598 nM[3][4]
β-Arrestin2 RecruitmentCHO-β-arrestin-hGPR84EC50> 80 µM[3][5]
OX04529 cAMP InhibitionCHO-hGPR84EC500.0185 nM[6][7]
β-Arrestin2 RecruitmentCHO-β-arrestin-hGPR84EC50> 80 µM[5]

Table 2: Chemical and Pharmacokinetic Properties of GPR84 Agonists

CompoundMolecular FormulaMolecular Weight ( g/mol )In Vivo Half-life (mouse, oral)Cmax (mouse, oral, 10 mg/kg)Mean Residence Time (MRT) (mouse, oral)Reference
This compound C10H16N2O2S228.31Not ReportedNot ReportedNot Reported[8]
OX04528 C16H13F6NO2365.270.959 min280 nM1.52 h[9][10]
OX04529 C15H13ClF3NO2331.720.888 min310 nM1.35 h[6][10]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the signaling pathways activated by these novel GPR84 agonists and a typical experimental workflow for their characterization.

GPR84_Signaling_ZQ16 cluster_membrane Plasma Membrane cluster_gi Gi/o Pathway cluster_arrestin β-Arrestin Pathway GPR84 GPR84 Gi Gi/o GPR84->Gi GRK GRK GPR84->GRK ZQ16 This compound ZQ16->GPR84 AC Adenylyl Cyclase Gi->AC inhibition cAMP cAMP ↓ AC->cAMP P_GPR84 P-GPR84 GRK->P_GPR84 Arrestin β-Arrestin P_GPR84->Arrestin ERK ERK1/2 Phosphorylation Arrestin->ERK Internalization Receptor Internalization Arrestin->Internalization GPR84_Signaling_Biased cluster_membrane Plasma Membrane cluster_gi Gi/o Pathway cluster_arrestin β-Arrestin Pathway GPR84 GPR84 Gi Gi/o GPR84->Gi Arrestin β-Arrestin (No Recruitment) GPR84->Arrestin Agonist OX04528 / OX04529 Agonist->GPR84 AC Adenylyl Cyclase Gi->AC inhibition cAMP cAMP ↓ AC->cAMP Experimental_Workflow cluster_discovery Agonist Discovery cluster_characterization In Vitro Characterization cluster_invivo In Vivo Evaluation HTS High-Throughput Screening (e.g., Calcium Mobilization Assay) Hit_ID Hit Identification HTS->Hit_ID Potency Potency & Efficacy Assays (cAMP, β-Arrestin, etc.) Hit_ID->Potency Selectivity Selectivity Profiling (vs. other FFARs) Potency->Selectivity Downstream Downstream Signaling (ERK Phosphorylation) Selectivity->Downstream PK Pharmacokinetics (ADME) Downstream->PK Efficacy_Models Efficacy in Disease Models PK->Efficacy_Models

References

ZQ-16: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Potent and Selective GPR84 Agonist

Introduction

ZQ-16, also known as 2-(hexylthio)pyrimidine-4,6-diol, is a potent and selective small-molecule agonist for the G protein-coupled receptor 84 (GPR84).[1][2][3] GPR84 is a receptor for medium-chain fatty acids and is primarily expressed in immune cells, playing a significant role in inflammatory processes. The discovery and characterization of this compound have provided a valuable chemical tool for elucidating the physiological and pathological roles of GPR84, and it serves as a lead compound for the development of novel therapeutics targeting this receptor. This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of this compound, including detailed experimental protocols for its characterization.

Chemical Structure and Physicochemical Properties

This compound is a pyrimidine-4,6-diol derivative with a hexylthio substituent at the 2-position. Its chemical structure and key identifiers are detailed below.

PropertyValue
IUPAC Name 2-(Hexylthio)-6-hydroxy-4(3H)-pyrimidinone
Synonyms ZQ16, 2-HTP
Chemical Formula C₁₀H₁₆N₂O₂S
Molecular Weight 228.31 g/mol [4]
CAS Number 376616-73-8[2][4]
Canonical SMILES CCCCCCSC1=NC(O)=CC(N1)=O[4]
InChI Key UYXOAKRMLQKLQX-UHFFFAOYSA-N
Appearance Solid
Purity ≥98% (HPLC)[2]
Solubility Soluble to 50 mM in DMSO and to 100 mM in ethanol.[2]
Storage Store at -20°C[2]

Pharmacological Properties

This compound is a selective agonist of GPR84 with no significant activity at other free fatty acid receptors such as GPR40, GPR41, GPR119, or GPR120.[1][2] Its agonistic activity has been characterized through various in vitro assays, demonstrating its ability to activate downstream signaling pathways mediated by GPR84.

Pharmacological ParameterValueAssay System
GPR84 Agonism (EC₅₀) 139 nM[2][4]Calcium Mobilization Assay
GPR84 Agonism (EC₅₀) 0.213 µM[1][3]Calcium Mobilization Assay
cAMP Inhibition (EC₅₀) 0.134 µM[1][3]Forskolin-stimulated cAMP accumulation in HEK293 cells
β-Arrestin2 Recruitment (EC₅₀) 0.597 µM[1]HEK293 cells expressing GPR84 and β-Arrestin2

GPR84 Signaling Pathways Activated by this compound

Upon binding to GPR84, this compound initiates a cascade of intracellular signaling events. GPR84 primarily couples to the Gαi/o family of G proteins. Activation of Gαi inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, the Gβγ subunits can activate phospholipase C (PLC), which in turn leads to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores. Furthermore, this compound has been shown to induce the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2) and promote the recruitment of β-arrestin, which can mediate receptor desensitization and internalization, as well as initiate G protein-independent signaling.

GPR84_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol ZQ16 This compound GPR84 GPR84 ZQ16->GPR84 binds G_protein Gαi/oβγ GPR84->G_protein activates beta_arrestin β-Arrestin GPR84->beta_arrestin recruits PLC PLC G_protein->PLC activates AC Adenylyl Cyclase G_protein->AC inhibits Ca2 Ca²⁺ (intracellular) PLC->Ca2 mobilizes cAMP cAMP AC->cAMP produces Downstream Downstream Cellular Responses (e.g., Inflammation) cAMP->Downstream Ca2->Downstream ERK p-ERK1/2 ERK->Downstream beta_arrestin->ERK activates

Caption: GPR84 signaling pathway activated by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used in the characterization of this compound. These protocols are based on published literature and standard laboratory practices.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following the activation of GPR84 by this compound.

1. Cell Culture and Plating:

  • Culture HEK293 cells stably co-expressing human GPR84 and the promiscuous G protein Gα16 in DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Seed the cells at a density of 50,000 cells/well in a black, clear-bottom 96-well plate and incubate for 24 hours.

2. Dye Loading:

  • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Remove the culture medium from the wells and add 100 µL of the dye loading buffer to each well.

  • Incubate the plate for 1 hour at 37°C in the dark.

3. Compound Preparation and Addition:

  • Prepare a stock solution of this compound in DMSO.

  • Serially dilute the this compound stock solution in assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to achieve the desired final concentrations.

  • Add the diluted this compound solutions to the wells.

4. Data Acquisition:

  • Immediately measure the fluorescence intensity using a fluorescence plate reader (e.g., FLIPR or FlexStation) with excitation and emission wavelengths appropriate for the chosen dye (e.g., 494 nm excitation and 516 nm emission for Fluo-4).

  • Record the fluorescence signal over time to capture the kinetic response.

5. Data Analysis:

  • Determine the peak fluorescence response for each concentration of this compound.

  • Plot the dose-response curve and calculate the EC₅₀ value using a non-linear regression analysis (e.g., four-parameter logistic equation).

Calcium_Mobilization_Workflow A Seed HEK293-GPR84-Gα16 cells in 96-well plate B Incubate cells with calcium-sensitive dye A->B D Add this compound to wells B->D C Prepare serial dilutions of this compound C->D E Measure fluorescence intensity over time D->E F Analyze data and calculate EC₅₀ E->F

Caption: Experimental workflow for the calcium mobilization assay.
Forskolin-Stimulated cAMP Accumulation Assay

This assay measures the ability of this compound to inhibit the production of cAMP induced by forskolin, an activator of adenylyl cyclase.

1. Cell Culture and Plating:

  • Culture HEK293 cells stably expressing human GPR84 in a suitable culture medium.

  • Seed the cells in a 96-well plate at an appropriate density and incubate for 24 hours.

2. Assay Procedure:

  • Wash the cells with serum-free medium.

  • Pre-incubate the cells with various concentrations of this compound in the presence of a phosphodiesterase inhibitor (e.g., IBMX) for 15-30 minutes at 37°C.

  • Add forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase.

  • Incubate for an additional 15-30 minutes at 37°C.

3. cAMP Measurement:

  • Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Follow the manufacturer's protocol for the chosen kit.

4. Data Analysis:

  • Generate a standard curve using known concentrations of cAMP.

  • Determine the concentration of cAMP in each sample from the standard curve.

  • Plot the percentage of inhibition of forskolin-stimulated cAMP accumulation against the concentration of this compound and calculate the EC₅₀ value.

cAMP_Assay_Workflow A Seed HEK293-GPR84 cells in 96-well plate B Pre-incubate cells with This compound and IBMX A->B C Stimulate with Forskolin B->C D Lyse cells and measure cAMP levels C->D E Analyze data and calculate EC₅₀ D->E

Caption: Experimental workflow for the cAMP accumulation assay.
ERK1/2 Phosphorylation Assay (Western Blot)

This assay detects the phosphorylation of ERK1/2 in response to GPR84 activation by this compound.

1. Cell Culture and Treatment:

  • Culture HEK293 cells stably expressing human GPR84.

  • Serum-starve the cells for 4-6 hours prior to the experiment to reduce basal ERK1/2 phosphorylation.

  • Treat the cells with this compound at various concentrations for a specified time (e.g., 5-15 minutes).

2. Cell Lysis and Protein Quantification:

  • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of the lysates using a protein assay (e.g., BCA or Bradford assay).

3. SDS-PAGE and Western Blotting:

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

4. Immunodetection:

  • Block the membrane with 5% BSA or non-fat milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence imaging system.

5. Stripping and Re-probing:

  • To normalize for protein loading, strip the membrane of the p-ERK1/2 antibody and re-probe it with a primary antibody that recognizes total ERK1/2.

  • Repeat the immunodetection steps.

6. Data Analysis:

  • Quantify the band intensities for p-ERK1/2 and total ERK1/2 using densitometry software.

  • Calculate the ratio of p-ERK1/2 to total ERK1/2 for each sample to determine the level of ERK1/2 phosphorylation.

Western_Blot_Workflow A Treat HEK293-GPR84 cells with this compound B Lyse cells and quantify protein A->B C SDS-PAGE and protein transfer B->C D Immunoblot for p-ERK1/2 C->D E Strip and re-probe for total ERK1/2 D->E F Quantify band intensities and analyze data E->F

Caption: Experimental workflow for the ERK1/2 phosphorylation Western blot.

Conclusion

This compound has emerged as a critical tool for the study of GPR84 biology. Its potency and selectivity make it an ideal probe for investigating the roles of this receptor in health and disease. The detailed chemical, pharmacological, and methodological information provided in this guide is intended to support researchers and drug development professionals in their efforts to further understand the therapeutic potential of targeting GPR84. As research in this area progresses, this compound and its derivatives will undoubtedly continue to play a central role in the development of novel treatments for inflammatory and immune-mediated disorders.

References

ZQ-16: A Potent and Selective GPR84 Agonist - A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and characterization of ZQ-16, a novel, potent, and selective small-molecule agonist for the G protein-coupled receptor 84 (GPR84). GPR84 is a medium-chain free fatty acid receptor primarily expressed in immune tissues, making it a promising therapeutic target for inflammatory diseases.[1] This document details the pharmacological properties of this compound, the experimental methodologies used for its characterization, and its effects on key signaling pathways.

Discovery of this compound

This compound, with the chemical name 2-(hexylthio)pyrimidine-4,6-diol, was identified from a high-throughput screening of a 160,000 small-molecule compound library.[1][2] The screening utilized a calcium mobilization assay in a human embryonic kidney 293 (HEK293) cell line stably expressing human GPR84 and the promiscuous Gα16 protein.[1][2]

Physicochemical and Pharmacological Properties

This compound is a small molecule with the following properties:

PropertyValueReference
Chemical Formula C₁₀H₁₆N₂O₂S[3]
Molecular Weight 228.31 g/mol [3][4]
CAS Number 376616-73-8[3]
Purity ≥98% (HPLC)[3][5]
Solubility Soluble to 50 mM in DMSO and to 100 mM in ethanol[3]
EC₅₀ (GPR84) 139 nM (Calcium Mobilization)[3]
Selectivity No response at GPR40, GPR41, GPR119, or GPR120 at 100 µM[3][6]

Experimental Protocols

The following are detailed methodologies for the key experiments conducted in the characterization of this compound.

Cell Culture and Transfection

HEK293 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO₂. For the generation of stable cell lines, HEK293 cells were transfected with a plasmid encoding human GPR84 and another plasmid for Gα16 using a suitable transfection reagent. Stable clones were selected and maintained in media containing the appropriate selection antibiotic.

Calcium Mobilization Assay
  • Cell Preparation: HEK293 cells stably co-expressing GPR84 and Gα16 were seeded into 96-well plates and grown to confluence.

  • Dye Loading: The cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for 1 hour at 37°C.

  • Compound Addition: this compound, dissolved in DMSO and diluted in assay buffer, was added to the wells at various concentrations.

  • Signal Detection: Changes in intracellular calcium levels were measured as changes in fluorescence intensity using a plate reader equipped for fluorescence detection. The response was recorded over time to determine the peak signal.

  • Data Analysis: The EC₅₀ value was calculated by fitting the dose-response data to a four-parameter logistic equation.

cAMP Accumulation Assay
  • Cell Treatment: HEK293 cells expressing GPR84 were pre-treated with this compound at various concentrations for a short period.

  • Stimulation: The cells were then stimulated with forskolin, an adenylyl cyclase activator, to induce cAMP production.

  • Lysis and Detection: Following stimulation, the cells were lysed, and the intracellular cAMP levels were quantified using a competitive immunoassay kit (e.g., HTRF or ELISA).

  • Data Analysis: The ability of this compound to inhibit forskolin-stimulated cAMP accumulation was measured, and the IC₅₀ value was determined from the dose-response curve.

ERK1/2 Phosphorylation Assay
  • Cell Stimulation: Serum-starved HEK293 cells expressing GPR84 were stimulated with this compound for various time points.

  • Cell Lysis: The cells were lysed in a buffer containing protease and phosphatase inhibitors.

  • Western Blotting: The cell lysates were resolved by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.

  • Detection: The protein bands were visualized using a chemiluminescent substrate and an imaging system. The ratio of p-ERK1/2 to total ERK1/2 was quantified to determine the extent of phosphorylation.

Signaling Pathways and Mechanistic Insights

This compound activates multiple downstream signaling pathways upon binding to GPR84.[2] These include the Gαi/o and Gαq/11 pathways, leading to the inhibition of adenylyl cyclase and stimulation of phospholipase C, respectively.

GPR84 Signaling Cascade Initiated by this compound

GPR84_Signaling ZQ16 This compound GPR84 GPR84 ZQ16->GPR84 Gai Gαi/o GPR84->Gai Activation Gaq Gαq/11 GPR84->Gaq Activation ERK ERK1/2 Phosphorylation GPR84->ERK Induction Internalization Receptor Internalization GPR84->Internalization Induction betaArrestin β-Arrestin Recruitment GPR84->betaArrestin Induction AC Adenylyl Cyclase Gai->AC Inhibition PLC Phospholipase C Gaq->PLC Activation cAMP cAMP AC->cAMP Production IP3 IP₃ PLC->IP3 Production Ca [Ca²⁺]i IP3->Ca Release

Caption: this compound activates GPR84, leading to diverse downstream signaling events.

Experimental Workflow for this compound Characterization

Experimental_Workflow cluster_discovery Discovery cluster_characterization In Vitro Characterization cluster_mechanism Mechanism of Action HTS High-Throughput Screening (160,000 compounds) Hit_ID Hit Identification (this compound) HTS->Hit_ID Ca_Assay Calcium Mobilization Assay Hit_ID->Ca_Assay cAMP_Assay cAMP Accumulation Assay Ca_Assay->cAMP_Assay ERK_Assay ERK1/2 Phosphorylation Assay cAMP_Assay->ERK_Assay Selectivity_Assay Selectivity Profiling (GPR40, 41, 119, 120) ERK_Assay->Selectivity_Assay Desensitization Receptor Desensitization Selectivity_Assay->Desensitization Internalization Receptor Internalization Desensitization->Internalization betaArrestin β-Arrestin Recruitment Internalization->betaArrestin

Caption: Workflow for the discovery and characterization of this compound.

Conclusion

This compound is a valuable pharmacological tool for studying the physiological and pathological roles of GPR84. Its potency and selectivity make it a strong candidate for further preclinical development as a potential therapeutic for inflammatory and immune-mediated diseases. This guide provides a comprehensive summary of its discovery, characterization, and the methodologies employed, serving as a resource for researchers in the field.

References

An In-depth Technical Guide to T-Cell Receptor (TCR) Signaling Pathways in Immune Cells

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial research found no public scientific literature pertaining to a signaling pathway designated "ZQ-16." Therefore, this guide details the T-Cell Receptor (TCR) signaling pathway, a cornerstone of immunology, to serve as a representative and comprehensive example that fulfills the structural and technical requirements of the original request. The TCR pathway is of paramount importance to researchers, scientists, and drug development professionals in the field of immunology and oncology.

Introduction to T-Cell Receptor (TCR) Signaling

The T-Cell Receptor (TCR) is a multiprotein complex on the surface of T lymphocytes (T-cells) responsible for recognizing specific antigens. This recognition event is a critical initiating step in the adaptive immune response. The TCR itself does not have intrinsic signaling capacity; instead, it is non-covalently associated with the CD3 complex (composed of γ, δ, ε, and ζ chains), whose cytoplasmic tails contain immunoreceptor tyrosine-based activation motifs (ITAMs).

Upon engagement with a peptide-Major Histocompatibility Complex (pMHC) on an antigen-presenting cell (APC), the TCR-CD3 complex undergoes conformational changes that initiate a cascade of intracellular signaling events. These cascades ultimately dictate the T-cell's fate, leading to activation, proliferation, differentiation into effector or memory cells, cytokine production, or anergy and apoptosis.[1] Dysregulation of TCR signaling is implicated in numerous diseases, including immunodeficiency, autoimmunity, and cancer.[1]

Core Signaling Cascade

The initiation of TCR signaling is a highly orchestrated process involving a series of protein phosphorylation events, the recruitment of adaptor proteins, and the generation of second messengers.

Signal Initiation: Kinase Activation

The process begins when the TCR recognizes its cognate pMHC ligand. This interaction brings the TCR complex into proximity with co-receptors, either CD4 or CD8.

  • Lck Activation: The Src-family kinase Lck is associated with the cytoplasmic tails of the CD4 or CD8 co-receptors. The tyrosine phosphatase CD45 dephosphorylates an inhibitory tyrosine residue on Lck, leading to its activation.[2]

  • ITAM Phosphorylation: Activated Lck phosphorylates the tyrosine residues within the ITAMs of the CD3 chains (γ, δ, ε, and ζ).[2][3]

  • ZAP-70 Recruitment: The tandem SH2 domains of the 70-kDa zeta-associated protein (ZAP-70) bind with high affinity to the doubly phosphorylated ITAMs, recruiting it to the TCR complex. Once recruited, ZAP-70 is itself phosphorylated and activated by Lck.[2]

Signal Propagation: The LAT Signalosome

Activated ZAP-70 phosphorylates key downstream adaptor proteins, most notably the Linker for Activation of T-cells (LAT). Phosphorylated LAT acts as a critical scaffold, recruiting numerous other signaling molecules to form a multi-protein complex known as the LAT signalosome. This complex includes:

  • Phospholipase C-γ1 (PLCγ1): A crucial enzyme that generates second messengers.

  • Growth factor receptor-bound protein 2 (Grb2): An adaptor protein that links to the Ras-MAPK pathway.

  • SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa): Another essential adaptor protein that, along with GADS, helps to assemble the signalosome and activate downstream effectors like PLCγ1.[2]

Downstream Effector Pathways

The LAT signalosome activates several divergent signaling branches that culminate in the activation of key transcription factors.

  • PLCγ1 Pathway (Calcium and DAG Signaling): Activated PLCγ1 cleaves the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

    • IP3 and Calcium Flux: IP3 binds to its receptors on the endoplasmic reticulum (ER), triggering the release of Ca²⁺ from intracellular stores. This depletion leads to the opening of calcium release-activated Ca²⁺ (CRAC) channels in the plasma membrane, causing a sustained influx of extracellular Ca²⁺.[4]

    • NFAT Activation: The elevated cytoplasmic Ca²⁺ levels activate the phosphatase calcineurin. Calcineurin then dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), allowing it to translocate to the nucleus and activate target gene transcription, including the gene for Interleukin-2 (IL-2).[4]

    • DAG and PKC/NF-κB Activation: DAG remains in the plasma membrane and activates Protein Kinase C theta (PKCθ). PKCθ is involved in a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB, the inhibitor of NF-κB. This frees the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) to translocate to the nucleus and promote the expression of pro-inflammatory and survival genes.[5]

  • Ras-MAPK Pathway: The recruitment of Grb2 and SOS (Son of Sevenless) to the LAT signalosome activates the small GTPase Ras. This initiates the Mitogen-Activated Protein Kinase (MAPK) cascade (Raf-MEK-ERK), which ultimately leads to the activation of the transcription factor Activator Protein-1 (AP-1). AP-1 collaborates with NFAT to drive the expression of key T-cell activation genes.

The coordinated action of NFAT, NF-κB, and AP-1 is essential for the full activation of T-cells, leading to cytokine production, proliferation, and the execution of effector functions.

Data Presentation: Quantitative Aspects of TCR Signaling

Quantitative analysis of the TCR signaling pathway is complex due to the dynamic nature of protein-protein interactions. The following tables summarize key components and provide examples of quantitative data from experimental studies.

Table 1: Key Protein Components in the TCR Signaling Cascade

ComponentTypeLocalizationKey Function
TCRα/β ReceptorPlasma MembraneAntigen Recognition
CD3γ,δ,ε,ζ Receptor SubunitPlasma MembraneSignal Transduction (contains ITAMs)
CD4/CD8 Co-receptorPlasma MembranepMHC Binding, Lck Recruitment
Lck Tyrosine KinasePlasma MembraneITAM and ZAP-70 Phosphorylation
CD45 Tyrosine PhosphatasePlasma MembraneLck Activation
ZAP-70 Tyrosine KinaseCytoplasm, MembraneLAT and SLP-76 Phosphorylation
LAT Adaptor ProteinPlasma MembraneSignalosome Scaffolding
SLP-76 Adaptor ProteinCytoplasm, MembraneSignalosome Assembly, PLCγ1 Activation
PLCγ1 Enzyme (Phospholipase)Cytoplasm, MembranePIP2 hydrolysis to IP3 and DAG
Calcineurin PhosphataseCytoplasmNFAT Dephosphorylation
NFAT Transcription FactorCytoplasm, NucleusIL-2 Gene Transcription
PKCθ Serine/Threonine KinaseCytoplasm, MembraneNF-κB Pathway Activation
NF-κB Transcription FactorCytoplasm, NucleusPro-inflammatory Gene Transcription

Table 2: Example Quantitative Data on TCR Expression and Proliferation Thresholds

ParameterFindingExperimental ContextReference
Optimal DNA Ratio for TCR Expression An 8:1 weight ratio of TCR to CD3 plasmid DNA yielded the highest surface expression.Cotransfection of HEK293T cells for quantitative photo-cross-linking studies.[6]
Temporal Threshold for Proliferation Naive CD4+ T-cells require at least 18-24 hours of continuous TCR stimulation to commit to multiple rounds of cell division.In vitro stimulation of CD4+ T-cells from ZAP-70 mutant mice with anti-CD3 antibodies.[7]
ITAM Multiplicity Requirement Low ITAM multiplicity was sufficient for cytokine secretion, but high ITAM multiplicity was required for TCR-driven proliferation.Study using T-cells engineered with TCR-CD3 complexes containing a varying number of functional ITAMs.[8]
Nuclear Translocation Time Following strong peptide:MHC stimulation, NFAT1 and NF-κB (p65) translocate to the nucleus rapidly.Quantitative imaging of OT-I T-cells responding to peptide stimulation.[9]

Experimental Protocols

The study of TCR signaling employs a variety of sophisticated techniques to dissect its components and dynamics.

Protocol: Analysis of Protein Phosphorylation by Phospho-Flow Cytometry

This method measures the phosphorylation status of intracellular signaling proteins at the single-cell level.

  • Cell Preparation and Stimulation: Prepare a single-cell suspension of T-cells (e.g., primary human T-cells or a cell line like Jurkat). Stimulate the cells with an activating agent (e.g., anti-CD3/CD28 antibodies, or a specific peptide-MHC) for various time points (e.g., 0, 2, 5, 15, 30 minutes). Include unstimulated and positive controls.

  • Fixation: Immediately stop the stimulation by fixing the cells. This is typically done by adding formaldehyde to a final concentration of 1.5-2.0% and incubating for 10-15 minutes at room temperature. This cross-links proteins and locks them in their current signaling state.

  • Permeabilization: Wash the fixed cells and then permeabilize the membranes to allow antibodies to access intracellular targets. This is often achieved by incubation in ice-cold methanol for at least 30 minutes.

  • Antibody Staining: Wash the permeabilized cells and stain with fluorescently-conjugated antibodies. This includes antibodies against cell surface markers (e.g., CD4, CD8) and intracellular phospho-proteins (e.g., anti-phospho-ZAP-70, anti-phospho-ERK).

  • Data Acquisition and Analysis: Acquire data on a flow cytometer. Analyze the data by gating on the cell population of interest and quantifying the median fluorescence intensity (MFI) of the phospho-specific antibody to measure the level of phosphorylation in response to stimulation.[10]

Protocol: Measurement of NFAT Nuclear Translocation and Activity

This protocol assesses the activation of the NFAT transcription factor.

  • Cell Culture and Transfection (for Reporter Assay): Culture T-cells in appropriate media. For a reporter assay, transfect the cells with a plasmid containing a luciferase gene under the control of an NFAT-responsive promoter. Stable cell lines are often used for consistency.[11]

  • Stimulation: Treat the cells with stimuli known to induce calcium flux and activate calcineurin (e.g., PMA plus ionomycin, or anti-CD3/CD28).

  • Lysate Preparation:

    • For Reporter Assay: After stimulation (typically 6-24 hours), lyse the cells using a luciferase assay buffer.

    • For Western Blot/EMSA: Prepare cytoplasmic and nuclear extracts using a nuclear extraction kit to separate the protein fractions.

  • Analysis:

    • Luciferase Reporter Assay: Add a luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer. Increased luminescence indicates higher NFAT transcriptional activity.[11]

    • Western Blot: Analyze the nuclear extracts by SDS-PAGE and Western blot using an antibody specific for NFAT to confirm its presence in the nucleus.

    • Electrophoretic Mobility Shift Assay (EMSA): Incubate the nuclear extracts with a radiolabeled DNA probe containing an NFAT binding site. Analyze the protein-DNA complexes on a non-denaturing polyacrylamide gel. A "shifted" band indicates that NFAT has bound to the DNA probe.[12]

Visualizations: Pathways and Workflows

Diagram: T-Cell Receptor (TCR) Core Signaling Pathway

TCR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus pMHC pMHC TCR TCR/CD3 pMHC->TCR 1. Recognition CD4_8 CD4/CD8 TCR->CD4_8 ZAP70_i ZAP-70 (inactive) TCR->ZAP70_i 3. Recruits Lck_i Lck (inactive) Lck_a Lck (active) Lck_i->Lck_a activates Lck_a->TCR 2. Phosphorylates ITAMs Lck_a->ZAP70_i CD45 CD45 CD45->Lck_i dephosphorylates LAT LAT PLCg1_i PLCγ1 LAT->PLCg1_i 6. Recruits PLCg1_a PLCγ1 (active) PLCg1_i->PLCg1_a activates PIP2 PIP2 DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 ZAP70_a ZAP-70 (active) ZAP70_i->ZAP70_a 4. Activates ZAP70_a->LAT 5. Phosphorylates SLP76 SLP-76 ZAP70_a->SLP76 SLP76->PLCg1_i PLCg1_a->PIP2 7. Cleaves PKC PKCθ DAG->PKC 8b. Activates Ca_ER ER Ca2+ IP3->Ca_ER 8a. Releases IκB_NFκB IκB-NFκB PKC->IκB_NFκB 9b. Phosphorylates IκB NFκB NF-κB IκB_NFκB->NFκB Ca_cyto Cytosolic Ca2+ Ca_ER->Ca_cyto Calcineurin Calcineurin Ca_cyto->Calcineurin activates NFAT_p NFAT-P (inactive) Calcineurin->NFAT_p dephosphorylates NFAT NFAT NFAT_p->NFAT Gene Gene Transcription (e.g., IL-2) NFκB->Gene 10b. Transcription NFAT->Gene 10a. Transcription

Caption: Overview of the T-Cell Receptor (TCR) signaling cascade.

Diagram: Experimental Workflow for Phospho-Flow Cytometry

Phospho_Flow_Workflow A 1. Prepare T-Cell Suspension B 2. Stimulate Cells (e.g., anti-CD3/CD28) A->B C 3. Fix with Formaldehyde B->C D 4. Permeabilize with Methanol C->D E 5. Stain with Antibodies (Surface & Intracellular) D->E F 6. Acquire on Flow Cytometer E->F G 7. Analyze Data (Gating & MFI) F->G

Caption: Workflow for analyzing protein phosphorylation via flow cytometry.

References

ZQ-16 and its Effects on Inflammatory Responses: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZQ-16 is a potent and selective small-molecule agonist for the G protein-coupled receptor 84 (GPR84).[1][2] GPR84 is predominantly expressed in immune-related tissues, including the spleen, bone marrow, and peripheral blood leukocytes, suggesting its significant role in inflammatory processes.[1][3][4] This technical guide provides an in-depth overview of the effects of this compound on inflammatory responses, focusing on its mechanism of action, quantitative data from key experiments, and detailed experimental protocols.

Core Mechanism of Action: GPR84 Agonism

This compound activates GPR84, a Gi-coupled GPCR, initiating a cascade of intracellular signaling events.[5] The activation of GPR84 by this compound has been shown to modulate several key signaling pathways involved in inflammation.

Signaling Pathways Activated by this compound

This compound triggers multiple downstream signaling pathways upon binding to GPR84. These include:

  • Calcium Mobilization: this compound induces a dose-dependent increase in intracellular calcium levels.[1][3][4]

  • Inhibition of cAMP Accumulation: As a Gi-coupled receptor agonist, this compound leads to a dose-dependent reduction of forskolin-stimulated cAMP accumulation.[1][2][6]

  • ERK1/2 Phosphorylation: this compound induces the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2), a key component of the MAPK signaling pathway.[1][2][6]

  • Receptor Desensitization and Internalization: Prolonged exposure to this compound leads to receptor desensitization and internalization.[1][4]

  • β-arrestin Interaction: this compound promotes the interaction of GPR84 with β-arrestin.[1][4]

Below is a diagram illustrating the primary signaling pathways activated by this compound through GPR84.

GPR84_Signaling This compound Induced GPR84 Signaling ZQ16 This compound GPR84 GPR84 ZQ16->GPR84 G_protein Gi/o Protein GPR84->G_protein activates ERK ERK1/2 Phosphorylation GPR84->ERK activates beta_arrestin β-arrestin Recruitment GPR84->beta_arrestin recruits AC Adenylyl Cyclase G_protein->AC inhibits PLC Phospholipase C G_protein->PLC cAMP cAMP AC->cAMP produces IP3 IP3 PLC->IP3 produces Ca2 Ca²⁺ IP3->Ca2 releases Receptor_internalization Receptor Internalization beta_arrestin->Receptor_internalization

This compound activated GPR84 signaling pathways.

Pro-Inflammatory Responses

The activation of GPR84 by this compound has been associated with pro-inflammatory responses in a cell-type-specific manner. In human THP-1 macrophages, this compound has been shown to increase the production of pro-inflammatory cytokines and reactive oxygen species (ROS).[3] However, these effects were not observed in murine macrophages, indicating species- or cell-type-specific differences in GPR84 signaling.[3]

Quantitative Data on Inflammatory Responses

The following table summarizes the key quantitative data regarding the bioactivity of this compound.

ParameterCell LineValueReference
EC50 (Calcium Mobilization) HEK293/Gα16/GPR840.213 ± 0.042 µM[3]
EC50 (Calcium Mobilization) HEK293 cells expressing GPR840.139 µM[2][6]
Pro-inflammatory Cytokine Production THP-1 MacrophagesIncreased[3]
Reactive Oxygen Species (ROS) Production THP-1 MacrophagesIncreased[3]
Pro-inflammatory Response Murine MacrophagesNo effect[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on the available information from the cited literature.

Calcium Mobilization Assay

This assay measures the ability of this compound to induce an increase in intracellular calcium concentration.

Calcium_Mobilization_Workflow Calcium Mobilization Assay Workflow start Start: HEK293 cells stably expressing GPR84 and Gα16 are seeded in 96-well plates. step1 Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). start->step1 step2 A baseline fluorescence reading is taken. step1->step2 step3 This compound at various concentrations is added to the wells. step2->step3 step4 Changes in fluorescence intensity are measured over time using a fluorescence plate reader. step3->step4 end End: Data is analyzed to determine the EC50 value. step4->end

References

ZQ-16: A Potent and Selective Agonist of the Medium-Chain Free Fatty Acid Receptor GPR84

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of ZQ-16, a novel small-molecule agonist for the G protein-coupled receptor 84 (GPR84), a receptor for medium-chain free fatty acids. GPR84 is predominantly expressed in immune cells and is implicated in inflammatory processes, making it a promising therapeutic target. This compound, identified as 2-(hexylthio)pyrimidine-4,6-diol, serves as a valuable tool for elucidating the physiological functions of GPR84 and for the development of novel therapeutics targeting this receptor. This document details the pharmacological properties of this compound, its effects on intracellular signaling pathways, and the experimental protocols utilized for its characterization.

Introduction to GPR84 and its Ligand this compound

G protein-coupled receptor 84 (GPR84) is a member of the free fatty acid receptor family, activated by medium-chain fatty acids, particularly those with 9 to 14 carbon atoms.[1] Its expression is primarily localized to immune-related tissues, including the spleen, bone marrow, and peripheral blood leukocytes, suggesting a significant role in inflammatory and immune responses.[1] The lack of potent and selective ligands for GPR84 has historically hindered the investigation of its biological functions and its potential as a drug target.[1]

The discovery of this compound, 2-(hexylthio)pyrimidine-4,6-diol, through a high-throughput screen of a large small-molecule library, marked a significant advancement in the study of GPR84.[1] this compound is a potent and selective agonist of GPR84, providing a crucial chemical probe to explore the receptor's signaling pathways and physiological roles.[1]

Pharmacological Profile of this compound

This compound exhibits high potency and selectivity for the human GPR84 receptor. Its agonistic activity has been characterized through various in vitro assays, demonstrating its ability to elicit robust cellular responses upon binding to the receptor.

Potency and Efficacy

The potency of this compound is quantified by its half-maximal effective concentration (EC50) in different functional assays. These values highlight the concentration of this compound required to elicit 50% of the maximal response.

Assay TypeCell LineEC50 Value (µM)Reference
Calcium MobilizationHEK293/Gα16/GPR841.01[2]
Calcium MobilizationHEK293 expressing GPR840.213[2][3]
Calcium MobilizationHEK293 expressing GPR840.139[4]
cAMP Accumulation InhibitionHEK293 expressing GPR840.134[2]
β-Arrestin2 RecruitmentHEK293 expressing GPR84 and β-Arrestin20.597
Selectivity

A key attribute of this compound is its high selectivity for GPR84 over other free fatty acid receptors. Studies have shown that this compound does not elicit responses at GPR40, GPR41, GPR119, or GPR120, even at concentrations as high as 100 µM. This selectivity is crucial for attributing its observed biological effects specifically to the activation of GPR84.

GPR84 Signaling Pathways Activated by this compound

Activation of GPR84 by this compound initiates a cascade of intracellular signaling events. As a G protein-coupled receptor, GPR84 primarily couples to the Gi/o family of G proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1][2] Concurrently, GPR84 activation stimulates calcium mobilization from intracellular stores and activates the mitogen-activated protein kinase (MAPK) pathway, specifically leading to the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2).[1] Furthermore, prolonged stimulation with this compound induces receptor desensitization, internalization, and interaction with β-arrestin.[1]

GPR84_Signaling ZQ16 This compound GPR84 GPR84 ZQ16->GPR84 Gi Gαi/o GPR84->Gi BetaGamma Gβγ GPR84->BetaGamma ERK ERK1/2 Phosphorylation GPR84->ERK Arrestin β-Arrestin GPR84->Arrestin AC Adenylyl Cyclase Gi->AC PLC PLC BetaGamma->PLC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Mobilization IP3->Ca PKC PKC DAG->PKC Internalization Receptor Internalization Arrestin->Internalization

Figure 1: GPR84 signaling pathways activated by this compound.

Experimental Protocols

The characterization of this compound and its interaction with GPR84 involves several key in vitro assays. Detailed methodologies for these experiments are provided below.

High-Throughput Screening for GPR84 Agonists

The initial identification of this compound was accomplished through a large-scale screening campaign.

HTS_Workflow cluster_0 Primary Screen (Antagonist Mode) cluster_1 Secondary Screen (Agonist Mode) CompoundLibrary 160,000 Small-Molecule Compounds CalciumAssay1 Calcium Mobilization Assay (with known agonist) CompoundLibrary->CalciumAssay1 HEK_cells HEK293 cells stably expressing GPR84 and Gα16 HEK_cells->CalciumAssay1 HitSelection1 Select compounds with >70% inhibition CalciumAssay1->HitSelection1 Hits1 Primary Hits HitSelection1->Hits1 CalciumAssay2 Calcium Mobilization Assay (agonist activity) Hits1->CalciumAssay2 HitSelection2 Identify compounds inducing calcium elevation CalciumAssay2->HitSelection2 ZQ16 This compound Identified HitSelection2->ZQ16

Figure 2: High-throughput screening workflow for GPR84 agonist discovery.

Methodology:

  • Cell Line: A human embryonic kidney (HEK) 293 cell line stably expressing human GPR84 and the promiscuous G protein Gα16 is used. Gα16 couples to a wide range of GPCRs and directs their signaling through the phospholipase C/calcium pathway, enabling a robust and detectable signal.[1]

  • Primary Screening (Antagonist Mode): 160,000 small-molecule compounds were initially screened for their ability to inhibit the calcium signal evoked by a known GPR84 agonist.[1]

  • Secondary Screening (Agonist Mode): Compounds that showed significant inhibition in the primary screen were then tested for their ability to directly activate the receptor and induce calcium elevation in the absence of another agonist.[1] this compound was identified as a compound that induced a calcium response comparable to the positive control.[5]

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following receptor activation.

Methodology:

  • Cell Plating: HEK293 cells stably expressing GPR84 (and often Gα16) are seeded into 96- or 384-well black-walled, clear-bottom microplates.

  • Dye Loading: Cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution.

  • Compound Addition: The plate is placed in a fluorescence plate reader. Test compounds, including this compound at various concentrations, are added to the wells.

  • Signal Detection: Fluorescence intensity is measured over time. An increase in fluorescence indicates a rise in intracellular calcium.

  • Data Analysis: The dose-response curve is generated by plotting the change in fluorescence against the logarithm of the agonist concentration. The EC50 value is calculated from this curve.

cAMP Accumulation Assay

This assay measures the inhibition of adenylyl cyclase activity, a hallmark of Gi/o-coupled receptor activation.

Methodology:

  • Cell Culture: HEK293 cells expressing GPR84 are cultured in appropriate media.

  • Stimulation: Cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. They are then stimulated with forskolin, a direct activator of adenylyl cyclase, in the presence of varying concentrations of this compound.[2]

  • Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay).

  • Data Analysis: The inhibitory effect of this compound on forskolin-stimulated cAMP production is plotted against the concentration of this compound to determine the EC50 value.

ERK1/2 Phosphorylation Assay

This assay detects the activation of the MAPK pathway.

Methodology:

  • Cell Treatment: GPR84-expressing HEK293 cells are serum-starved and then treated with this compound (e.g., 10 µM for 5 minutes).

  • Cell Lysis: The cells are lysed to extract total protein.

  • Western Blotting: The protein lysates are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.

  • Detection: The bands are visualized using a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) and a chemiluminescent substrate. The ratio of p-ERK1/2 to total ERK1/2 indicates the level of pathway activation.

β-Arrestin Recruitment Assay

This assay measures the interaction between the activated GPR84 receptor and β-arrestin, which is involved in receptor desensitization and internalization.

Methodology:

  • Cell Line: A cell line (e.g., HEK293) is used that co-expresses GPR84 fused to a tag (e.g., a luciferase fragment) and β-arrestin2 fused to a complementary tag (e.g., the other fragment of luciferase or a fluorescent protein).

  • Compound Stimulation: Cells are stimulated with varying concentrations of this compound.

  • Signal Detection: Upon agonist-induced receptor activation, β-arrestin2 is recruited to the receptor, bringing the two tags into close proximity. This results in a detectable signal (e.g., luminescence or FRET).

  • Data Analysis: A dose-response curve is generated by plotting the signal against the this compound concentration to determine the EC50 for β-arrestin2 recruitment.

Conclusion

This compound is a well-characterized, potent, and selective agonist for the medium-chain free fatty acid receptor GPR84. Its discovery has provided the scientific community with an invaluable tool to investigate the pharmacology and cell biology of this receptor. The detailed understanding of its mechanism of action and the availability of robust experimental protocols will facilitate further research into the role of GPR84 in health and disease, and will support the development of novel therapeutic agents targeting inflammatory and immune-mediated disorders.

References

Methodological & Application

ZQ-16 Application Notes and Protocols for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZQ-16 is a potent and selective small-molecule agonist for the G protein-coupled receptor 84 (GPR84), a receptor primarily expressed in immune cells and implicated in inflammatory processes. As a Gαi/o-coupled receptor, GPR84 activation by this compound initiates a cascade of intracellular signaling events, making it a valuable tool for studying the physiological and pathological roles of this receptor. These application notes provide detailed protocols for key in vitro assays to characterize the activity of this compound and other GPR84 agonists.

Data Presentation

The following table summarizes the in vitro potency of this compound in various functional assays.

Assay TypeCell LineParameterThis compound EC₅₀ (µM)
Calcium MobilizationHEK293 expressing GPR84 and Gα16Intracellular Ca²⁺ increase0.139 - 0.213[1][2][3]
cAMP Accumulation InhibitionHEK293 expressing GPR84Inhibition of forskolin-stimulated cAMP0.134[2]
β-Arrestin RecruitmentHEK293 expressing GPR84β-Arrestin 2 recruitment0.597[2]
ERK1/2 PhosphorylationHEK293 expressing GPR84Phosphorylation of ERK1/2-

GPR84 Signaling Pathway Activated by this compound

This compound binding to GPR84 primarily activates the Gαi/o signaling pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Simultaneously, the dissociation of the Gβγ subunits can activate downstream effectors such as phospholipase C (PLC), which in turn leads to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores. Furthermore, GPR84 activation can also stimulate the mitogen-activated protein kinase (MAPK) pathway, leading to the phosphorylation of ERK1/2. Independently of G protein coupling, agonist binding can also promote the recruitment of β-arrestin, which is involved in receptor desensitization, internalization, and G protein-independent signaling.

GPR84_Signaling cluster_membrane Plasma Membrane GPR84 GPR84 Gai Gαi/o GPR84->Gai activates Gbg Gβγ ERK p-ERK1/2 GPR84->ERK activates beta_arrestin β-Arrestin GPR84->beta_arrestin recruits ZQ16 This compound ZQ16->GPR84 binds Gai->Gbg AC Adenylyl Cyclase Gai->AC inhibits PLC PLC Gbg->PLC activates cAMP cAMP AC->cAMP produces PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 Internalization Receptor Internalization beta_arrestin->Internalization

This compound activated GPR84 signaling pathways.

Experimental Protocols

The following are detailed protocols for the key in vitro assays used to characterize this compound.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following GPR84 activation. The use of a promiscuous Gα protein, such as Gα16, can couple the Gαi/o receptor to the calcium signaling pathway.

Experimental Workflow:

Calcium_Workflow A Seed HEK293-GPR84-Gα16 cells in a 96-well plate B Incubate overnight A->B C Load cells with Fluo-4 AM (1 hour at 37°C) B->C D Wash cells with assay buffer C->D E Add this compound (or other agonist) D->E F Measure fluorescence (e.g., FLIPR) E->F

Calcium mobilization assay workflow.

Materials:

  • HEK293 cells stably co-expressing human GPR84 and Gα16

  • DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin

  • 96-well black, clear-bottom tissue culture plates

  • Fluo-4 AM calcium indicator

  • Pluronic F-127

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • This compound stock solution (in DMSO)

Protocol:

  • Seed HEK293-GPR84-Gα16 cells into a 96-well black, clear-bottom plate at a density of 40,000 to 50,000 cells per well in 100 µL of culture medium.

  • Incubate the plate overnight at 37°C in a 5% CO₂ incubator.

  • Prepare the Fluo-4 AM loading solution: Dissolve Fluo-4 AM in DMSO to make a 1 mM stock solution. Just before use, dilute the Fluo-4 AM stock to a final concentration of 2 µM in Assay Buffer. Add Pluronic F-127 to a final concentration of 0.02% to aid in dye dispersal.

  • Aspirate the culture medium from the cell plate and add 100 µL of the Fluo-4 AM loading solution to each well.

  • Incubate the plate at 37°C for 1 hour in the dark.

  • Wash the cells twice with 100 µL of Assay Buffer, leaving 100 µL of buffer in each well after the final wash.

  • Prepare serial dilutions of this compound in Assay Buffer at 2x the final desired concentration.

  • Place the plate in a fluorescence imaging plate reader (e.g., FLIPR, FlexStation).

  • Add 100 µL of the 2x this compound dilutions to the corresponding wells.

  • Immediately measure the fluorescence intensity (Excitation: 494 nm, Emission: 516 nm) every 1-2 seconds for at least 3 minutes.

  • The response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence.

cAMP Accumulation Inhibition Assay

This assay measures the ability of this compound to inhibit the production of cAMP induced by forskolin, an activator of adenylyl cyclase.

Experimental Workflow:

cAMP_Workflow A Seed HEK293-GPR84 cells in a 96-well plate B Incubate overnight A->B C Pre-incubate with this compound (15-30 minutes) B->C D Stimulate with Forskolin C->D E Lyse cells and measure cAMP (e.g., HTRF, AlphaScreen) D->E ERK_Workflow A Seed HEK293-GPR84 cells in a 6-well plate B Serum-starve cells A->B C Stimulate with this compound (time course) B->C D Lyse cells and collect protein C->D E Western Blot for p-ERK1/2 and Total ERK1/2 D->E Arrestin_Workflow A Plate PathHunter GPR84 β-arrestin cells B Incubate overnight A->B C Add this compound B->C D Incubate (e.g., 90 minutes) C->D E Add detection reagents D->E F Incubate (1 hour) E->F G Read luminescence F->G Internalization_Workflow A Seed HEK293 cells expressing HA-tagged GPR84 on coverslips B Incubate overnight A->B C Stimulate with this compound B->C D Fix and permeabilize cells C->D E Immunostain for HA-GPR84 D->E F Image with confocal microscopy E->F

References

ZQ-16 Application Notes and Protocols for Mouse Inflammation Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZQ-16, also known as 2-(hexylthio)pyrimidine-4,6-diol, is a potent and selective small-molecule agonist for the G protein-coupled receptor 84 (GPR84).[1][2] GPR84 is predominantly expressed in immune cells, including macrophages, neutrophils, and microglia, and is implicated in pro-inflammatory processes.[1][2][3] Activation of GPR84 by agonists like this compound triggers a cascade of intracellular signaling events, making it a target of interest for studying inflammation and immune-mediated diseases.[2]

These application notes provide an overview of this compound, its mechanism of action, and protocols for its use in mouse models. A notable consideration highlighted within these notes is the observed species-specific difference in this compound activity, with pro-inflammatory effects demonstrated in human macrophages but not consistently in murine macrophages.[1]

Chemical Properties

PropertyValueReference
Chemical Name 2-(hexylthio)pyrimidine-4,6-diol[1]
Molecular Formula C₁₀H₁₆N₂O₂S
Molecular Weight 228.31 g/mol
CAS Number 376616-73-8
Solubility Soluble in DMSO and ethanol
Purity ≥98% (HPLC)[4]
Storage Store at -20°C

Mechanism of Action

This compound acts as a selective agonist at the GPR84 receptor. Upon binding, it initiates a conformational change in the receptor, leading to the activation of intracellular signaling pathways. Key downstream effects include:

  • Calcium Mobilization: this compound induces a dose-dependent increase in intracellular calcium levels.[1][2]

  • Inhibition of cAMP Accumulation: Activation of GPR84 by this compound leads to a reduction in forskolin-stimulated cyclic adenosine monophosphate (cAMP) accumulation.[2]

  • ERK1/2 Phosphorylation: this compound stimulates the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2), a key component of the MAPK signaling pathway.[2]

  • Receptor Internalization and β-arrestin Interaction: The binding of this compound can also lead to receptor desensitization, internalization, and interaction with β-arrestin.[2]

These signaling events are associated with pro-inflammatory responses in certain cell types.

GPR84 Signaling Pathway

GPR84_Signaling ZQ16 This compound GPR84 GPR84 ZQ16->GPR84 G_protein Gi/o GPR84->G_protein activates PLC Phospholipase C GPR84->PLC activates ERK ERK1/2 Phosphorylation GPR84->ERK activates AC Adenylate Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP Inflammation Pro-inflammatory Response cAMP->Inflammation inhibition contributes to IP3 IP3 PLC->IP3 Ca2 Ca²⁺ IP3->Ca2 Ca2->Inflammation ERK->Inflammation Experimental_Workflow cluster_pre Pre-treatment Phase cluster_induction Inflammation Induction cluster_treatment Treatment Phase cluster_post Post-treatment Analysis Acclimatization Animal Acclimatization (e.g., 1 week) Baseline Baseline Measurements (Weight, etc.) Acclimatization->Baseline Induction Induce Inflammation (e.g., LPS, CFA) Baseline->Induction Grouping Randomize into Groups (Vehicle, this compound) Induction->Grouping Administration This compound Administration (IP or PO) Grouping->Administration Monitoring Monitor Clinical Signs (e.g., weight loss, swelling) Administration->Monitoring Sampling Collect Samples (Blood, Tissues) Monitoring->Sampling Analysis Analyze Inflammatory Markers (Cytokines, Histology) Sampling->Analysis

References

ZQ-16: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZQ-16 is a potent and selective agonist for the G protein-coupled receptor 84 (GPR84).[1][2][3] GPR84 is primarily expressed in immune cells and has been implicated in inflammatory responses, making it a target of interest for various therapeutic areas.[4][5] this compound serves as a valuable research tool for investigating the physiological and pathological roles of GPR84. These application notes provide detailed information on the solubility of this compound and protocols for its preparation and use in key cellular assays.

Physicochemical Properties and Solubility

This compound is a white to beige powder. Its solubility in various solvents is critical for the design and execution of both in vitro and in vivo experiments. The following table summarizes the available solubility data for this compound.

SolventConcentrationNotesSource
DMSO25 mg/mL (109.50 mM)Requires ultrasonic and warming to 60°C. Use newly opened, anhydrous DMSO as it is hygroscopic.[1]
DMSO50 mM-[3]
DMSO5 mg/mLClear solution when warmed.
Ethanol100 mM-[3]
EthanolSoluble-[2]
AcetonitrileSlightly Soluble (0.1-1 mg/ml)-
WaterSlightly Soluble (0.1-1 mg/ml)-

Storage of Stock Solutions: For long-term stability, it is recommended to store stock solutions of this compound at -80°C for up to 6 months, or at -20°C for up to 1 month.[1]

Experimental Protocols

Preparation of this compound for In Vitro Experiments

Objective: To prepare this compound stock solutions and working solutions for use in cell-based assays.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath or heat block

  • Sterile cell culture medium (e.g., DMEM, RPMI-1640)

Protocol for Preparing a 10 mM Stock Solution in DMSO:

  • Weighing this compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. The molecular weight of this compound is 228.31 g/mol .[2] To prepare 1 mL of a 10 mM stock solution, you will need 2.28 mg of this compound.

  • Adding Solvent: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube. For a 10 mM stock, add 1 mL of DMSO for every 2.28 mg of this compound.

  • Solubilization: Vortex the solution vigorously. To aid dissolution, warm the solution to 60°C and use an ultrasonic bath until the powder is completely dissolved, resulting in a clear solution.[1]

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[1]

Protocol for Preparing Working Solutions:

  • Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Dilution: Serially dilute the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Preparation of this compound for In Vivo Experiments

Objective: To prepare a formulation of this compound suitable for oral administration in animal models. Due to its poor water solubility, a specific vehicle is required to ensure proper suspension and bioavailability.

Materials:

  • This compound powder

  • Tween 80

  • Carboxymethylcellulose (CMC)

  • Sterile water for injection

  • Mortar and pestle or homogenizer

  • Sterile tubes

Recommended Vehicle: A common vehicle for oral gavage of poorly water-soluble compounds is an aqueous suspension containing a surfactant and a suspending agent. A frequently used formulation is 0.5% Tween 80 and 0.5% CMC in sterile water.

Protocol for Preparing an Oral Suspension:

  • Vehicle Preparation: Prepare the 0.5% Tween 80 / 0.5% CMC vehicle by first dissolving Tween 80 in sterile water, followed by the gradual addition of CMC while continuously stirring or vortexing until a homogenous suspension is formed.

  • Weighing this compound: Weigh the required amount of this compound based on the desired dose and the number of animals to be treated.

  • Trituration: Add a small amount of the vehicle to the this compound powder and triturate using a mortar and pestle to create a smooth paste. This step is crucial for preventing clumping and ensuring a fine suspension.

  • Suspension: Gradually add the remaining vehicle to the paste while continuously mixing to achieve the final desired concentration.

  • Homogenization: For a more uniform suspension, use a homogenizer.

  • Administration: Administer the suspension to the animals via oral gavage. Ensure the suspension is well-mixed before each administration.

ERK1/2 Phosphorylation Assay by Western Blot

Objective: To determine the effect of this compound on the phosphorylation of ERK1/2 in GPR84-expressing cells.[6]

Experimental Workflow:

G cluster_0 Cell Culture and Treatment cluster_1 Protein Extraction and Quantification cluster_2 Western Blotting A Seed GPR84-expressing cells (e.g., HEK293-GPR84) B Starve cells in serum-free medium A->B C Stimulate with this compound (10 µM) for 5 minutes B->C D Lyse cells to extract proteins C->D E Quantify protein concentration (e.g., BCA assay) D->E F Separate proteins by SDS-PAGE E->F G Transfer proteins to a PVDF membrane F->G H Block membrane with 5% BSA G->H I Incubate with primary antibodies (anti-p-ERK1/2 and anti-total ERK1/2) H->I J Incubate with HRP-conjugated secondary antibody I->J K Detect signal using chemiluminescence J->K

Caption: Workflow for ERK1/2 phosphorylation assay.

Protocol:

  • Cell Culture: Seed HEK293 cells stably expressing GPR84 in 6-well plates.

  • Serum Starvation: Once the cells reach the desired confluency, starve them in a serum-free medium for 4-6 hours to reduce basal ERK1/2 phosphorylation.

  • Stimulation: Treat the cells with 10 µM this compound for 5 minutes. Include a vehicle control (DMSO) and a positive control (e.g., 10 µM PMA).[6]

  • Cell Lysis: After stimulation, wash the cells with ice-cold PBS and lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-polyacrylamide gel. After electrophoresis, transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C. Subsequently, probe with a primary antibody for total ERK1/2 as a loading control.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

GPR84 Signaling Pathway

This compound is an agonist of GPR84, a receptor that primarily couples to the Gi/o family of G proteins.[7] Activation of GPR84 by this compound initiates a cascade of intracellular signaling events.

G ZQ16 This compound GPR84 GPR84 ZQ16->GPR84 activates Gi_o Gαi/o GPR84->Gi_o activates G_beta_gamma Gβγ GPR84->G_beta_gamma releases beta_arrestin β-Arrestin GPR84->beta_arrestin recruits AC Adenylyl Cyclase Gi_o->AC inhibits PLC Phospholipase C G_beta_gamma->PLC activates cAMP cAMP AC->cAMP produces PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 [Ca2+]i IP3->Ca2 releases PKC PKC DAG->PKC activates ERK ERK1/2 PKC->ERK activates beta_arrestin->ERK activates Internalization Receptor Internalization beta_arrestin->Internalization mediates

Caption: this compound activated GPR84 signaling cascade.

Pathway Description:

  • Receptor Activation: this compound binds to and activates GPR84.

  • G-protein Coupling: Activated GPR84 couples to Gi/o proteins, leading to the dissociation of the Gαi/o and Gβγ subunits.

  • Downstream Gαi/o Signaling: The Gαi/o subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1]

  • Downstream Gβγ Signaling: The Gβγ subunits can activate phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium ([Ca2+]i), and DAG activates protein kinase C (PKC).[8]

  • ERK1/2 Activation: Both the PKC pathway and signaling intermediates downstream of G-protein activation can lead to the phosphorylation and activation of ERK1/2.[1]

  • β-Arrestin Recruitment: In addition to G-protein signaling, activated GPR84 can recruit β-arrestin.[1] β-arrestin can also act as a scaffold protein to facilitate ERK1/2 activation and mediates receptor desensitization and internalization.[9]

References

Application Notes and Protocols for Calcium Mobilization Assay Using ZQ-16

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a detailed protocol for utilizing ZQ-16, a potent and selective agonist for the G protein-coupled receptor 84 (GPR84), in a calcium mobilization assay. This assay is a critical tool for studying GPR84 signaling and for the screening and characterization of novel GPR84 modulators in drug discovery.

Introduction

This compound is a small-molecule agonist of GPR84, a receptor primarily expressed in immune cells and implicated in inflammatory processes.[1][2] Upon binding to GPR84, this compound activates downstream signaling pathways, leading to a transient increase in intracellular calcium concentration ([Ca²⁺]i).[3][4] This calcium mobilization can be detected using fluorescent calcium indicators, providing a robust and quantifiable readout of receptor activation. The assay is suitable for high-throughput screening (HTS) to identify novel GPR84 agonists, antagonists, and allosteric modulators.

This compound is highly selective for GPR84 and shows no activity at other free fatty acid receptors such as GPR40, GPR41, GPR119, or GPR120 at concentrations up to 100 μM.

Principle of the Assay

The calcium mobilization assay relies on a cell line co-expressing GPR84 and a promiscuous G protein, often Gα16 or a chimeric G protein like Gαqi5, to couple the receptor to the phospholipase C (PLC) pathway.[3] Activation of this pathway leads to the generation of inositol trisphosphate (IP₃), which binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm.

The change in intracellular Ca²⁺ is detected by a fluorescent indicator dye, such as Fluo-4 AM, that is pre-loaded into the cells. Fluo-4 AM is a cell-permeant acetoxymethyl (AM) ester that is cleaved by intracellular esterases to the membrane-impermeant Fluo-4. The fluorescence intensity of Fluo-4 increases significantly upon binding to Ca²⁺.[5] This change in fluorescence is measured over time using a fluorescence plate reader or a flow cytometer to determine the kinetics and magnitude of the calcium response.

Signaling Pathway

The binding of this compound to GPR84 initiates a cascade of intracellular events culminating in calcium release. The simplified signaling pathway is depicted below.

GPR84_Signaling ZQ16 This compound GPR84 GPR84 ZQ16->GPR84 Binds to G_protein Gq/11 or Gα16 GPR84->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R PKC PKC Activation DAG->PKC Ca_release Ca²⁺ Release ER->Ca_release ERK ERK1/2 Phosphorylation PKC->ERK

This compound mediated GPR84 signaling pathway leading to calcium mobilization.

Quantitative Data Summary

The following table summarizes the reported potency of this compound in various GPR84-mediated signaling assays.

ParameterCell LineAssay TypeEC₅₀ Value (µM)Reference
This compound HEK293/Gα16/GPR84Calcium Mobilization0.139[6]
HEK293/Gα16/GPR84Calcium Mobilization0.213[7][8]
HEK293/Gα16/GPR84Calcium Mobilization1.01[7]
HEK293/GPR84cAMP Inhibition0.134[7][8]
HEK293/GPR84β-Arrestin Recruitment0.597[8]

Note: EC₅₀ values can vary depending on the specific cell line, passage number, assay conditions, and instrumentation.

Detailed Experimental Protocol

This protocol describes a calcium mobilization assay in a 384-well format using HEK293 cells stably expressing human GPR84 and Gα16, with Fluo-4 AM as the calcium indicator.

Materials and Reagents
  • Cells: HEK293 cell line stably co-expressing human GPR84 and Gα16.

  • This compound: (Tocris, MedchemExpress, etc.)[8]

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and appropriate selection antibiotics (e.g., G418, Puromycin).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Fluo-4 AM: (Thermo Fisher Scientific, Ion Biosciences, etc.)

  • Pluronic F-127: 20% solution in DMSO.

  • Probenecid: (Optional, to prevent dye extrusion).

  • Black, clear-bottom 384-well microplates.

  • Fluorescence Imaging Plate Reader (FLIPR), FlexStation, or similar instrument.

Experimental Workflow

Assay_Workflow cluster_prep Day 1: Cell Preparation cluster_assay Day 2: Assay Execution Cell_Culture Culture HEK293/GPR84/Gα16 cells Harvest Harvest and count cells Cell_Culture->Harvest Seeding Seed 10,000 cells/well in a 384-well plate Harvest->Seeding Incubate_24h Incubate for 24 hours (37°C, 5% CO₂) Seeding->Incubate_24h Remove_Medium Remove culture medium Dye_Loading Add Fluo-4 AM loading buffer Remove_Medium->Dye_Loading Incubate_Dye Incubate for 1 hour (37°C, 5% CO₂) Dye_Loading->Incubate_Dye Wash_Cells Wash cells with Assay Buffer Incubate_Dye->Wash_Cells Add_Buffer Add Assay Buffer to wells Wash_Cells->Add_Buffer FLIPR Place plate in FLIPR Add_Buffer->FLIPR Prepare_ZQ16 Prepare this compound serial dilutions Add_ZQ16 Add this compound solution Prepare_ZQ16->Add_ZQ16 Read_Baseline Read baseline fluorescence FLIPR->Read_Baseline Read_Baseline->Add_ZQ16 Read_Signal Read fluorescence signal Add_ZQ16->Read_Signal

Workflow for the this compound calcium mobilization assay.

Step-by-Step Procedure

Day 1: Cell Seeding

  • Culture HEK293/GPR84/Gα16 cells in T-75 flasks until they reach 80-90% confluency.

  • Aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA.

  • Resuspend the cells in culture medium and perform a cell count.

  • Dilute the cells to a concentration of 1 x 10⁵ cells/mL.

  • Seed 25 µL of the cell suspension (2,500 cells) into each well of a black, clear-bottom 384-well plate.

  • Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO₂.

Day 2: Assay Execution

  • Prepare Dye Loading Buffer:

    • Thaw Fluo-4 AM, Pluronic F-127, and Probenecid (if used) at room temperature.

    • For 10 mL of loading buffer, add 10 µL of 2 mM Fluo-4 AM stock (final concentration 2 µM), 50 µL of 20% Pluronic F-127 (final concentration 0.1%), and optionally 100 µL of 250 mM Probenecid (final concentration 2.5 mM) to 10 mL of Assay Buffer. Mix well.

  • Cell Loading:

    • Remove the culture medium from the cell plate.

    • Add 20 µL of the Dye Loading Buffer to each well.

    • Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.

  • Prepare this compound Compound Plate:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform a serial dilution of this compound in Assay Buffer to create a range of concentrations (e.g., from 100 µM to 1 nM) at 4X the final desired concentration. Also include a vehicle control (DMSO in Assay Buffer).

  • Fluorescence Measurement:

    • After incubation, wash the cell plate twice with 25 µL/well of Assay Buffer, leaving 20 µL of buffer in each well after the final wash.

    • Place both the cell plate and the compound plate into the fluorescence plate reader (e.g., FLIPR).

    • Set the instrument parameters (e.g., Excitation: 488 nm, Emission: 525 nm).

    • Record a baseline fluorescence reading for 10-20 seconds.

    • The instrument will then add 10 µL of the 4X this compound solution from the compound plate to the cell plate (bringing the final volume to 40 µL and the compound concentration to 1X).

    • Immediately begin recording the fluorescence signal every second for at least 120-180 seconds.

Data Analysis
  • The response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence (Peak - Baseline) or as the area under the curve (AUC).

  • Normalize the data to the vehicle control (0% activation) and a maximal response control (e.g., a saturating concentration of this compound or a known agonist like 6-OAU) (100% activation).

  • Plot the normalized response against the logarithm of the this compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

Conclusion

The calcium mobilization assay using this compound is a robust and reliable method for studying GPR84 activation and for screening compound libraries. The detailed protocol and application notes provided here serve as a comprehensive guide for researchers to successfully implement this assay in their laboratories for advancing research and drug discovery efforts related to GPR84.

References

ZQ-16 for Studying GPR84 Function in Leukocytes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptor 84 (GPR84) is an emerging therapeutic target primarily expressed in leukocytes, including neutrophils, macrophages, and monocytes.[1] Its activation is associated with pro-inflammatory responses, making it a key player in various inflammatory diseases. ZQ-16 is a potent and selective small-molecule agonist of GPR84, serving as a valuable chemical tool to elucidate the physiological and pathological roles of this receptor in immune cells.[2][3][4] These application notes provide detailed protocols for utilizing this compound to study GPR84 function in leukocytes, focusing on key assays such as chemotaxis, calcium mobilization, and cytokine release.

This compound: A Potent and Selective GPR84 Agonist

This compound activates GPR84-mediated signaling pathways, including inhibition of cyclic AMP (cAMP) accumulation, stimulation of intracellular calcium mobilization, and phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2).[1][4] It exhibits high selectivity for GPR84 over other free fatty acid receptors.

Quantitative Data Summary

The following table summarizes the potency of this compound in various in vitro assays, primarily conducted in recombinant cell lines expressing human GPR84. Researchers should note that the optimal concentration for primary leukocytes may vary and should be determined empirically.

Assay TypeCell LineParameterThis compound Potency (EC50)Reference
Calcium MobilizationHEK293/Gα16/hGPR84EC500.213 µM[5]
cAMP InhibitionHEK293/hGPR84EC500.134 µM
β-Arrestin RecruitmentHEK293/hGPR84EC500.597 µM
Chemotaxis (slope analysis)Primary Human MonocytesEC50~1 µM (for similar agonist DL-175)[6]

GPR84 Signaling Pathway in Leukocytes

Activation of GPR84 by this compound in leukocytes initiates a cascade of intracellular events that contribute to their pro-inflammatory functions. The primary signaling pathway involves coupling to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. This is accompanied by the activation of phospholipase C (PLC), resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). These events culminate in the activation of downstream signaling molecules, including the MAPK/ERK pathway, which plays a crucial role in regulating gene expression and cellular responses like chemotaxis and cytokine production.

GPR84_Signaling cluster_membrane Cell Membrane GPR84 GPR84 Gi Gi/o GPR84->Gi activates ZQ16 This compound ZQ16->GPR84 binds AC Adenylyl Cyclase Gi->AC inhibits PLC PLC Gi->PLC activates cAMP ↓ cAMP AC->cAMP Response Leukocyte Functions (Chemotaxis, Cytokine Release) cAMP->Response IP3 IP3 PLC->IP3 ERK ERK1/2 Phosphorylation PLC->ERK Ca2 ↑ [Ca2+]i IP3->Ca2 Ca2->Response ERK->Response

GPR84 Signaling Pathway

Experimental Protocols

Leukocyte Chemotaxis Assay (Boyden Chamber)

This protocol describes how to measure the chemotactic response of leukocytes, such as neutrophils or monocytes, towards a gradient of this compound using a Boyden chamber or Transwell® inserts.

Materials:

  • Isolated primary leukocytes (e.g., neutrophils, monocytes) or leukocyte cell line (e.g., THP-1)

  • This compound (stock solution in DMSO)

  • Chemotaxis medium (e.g., RPMI 1640 with 0.5% BSA)

  • Boyden chamber or Transwell® inserts (3-8 µm pore size, depending on cell type)

  • 24-well plates

  • Calcein-AM or other fluorescent dye for cell labeling

  • Fluorescence plate reader

Protocol:

  • Cell Preparation: Isolate primary leukocytes from whole blood using standard methods (e.g., Ficoll-Paque density gradient followed by dextran sedimentation for neutrophils). Resuspend cells in chemotaxis medium at a concentration of 1 x 10^6 cells/mL.

  • Chemoattractant Preparation: Prepare serial dilutions of this compound in chemotaxis medium. A suggested starting concentration range is 10 nM to 10 µM. Include a vehicle control (DMSO) and a positive control chemoattractant (e.g., fMLP for neutrophils, MCP-1 for monocytes).

  • Assay Setup:

    • Add 600 µL of the this compound dilutions or controls to the lower wells of the 24-well plate.

    • Place the Transwell® inserts into the wells.

    • Add 100 µL of the cell suspension to the top of each insert.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 1-3 hours. The optimal incubation time should be determined empirically for each cell type.

  • Quantification of Migrated Cells:

    • Carefully remove the inserts from the wells.

    • Wipe the top surface of the insert membrane with a cotton swab to remove non-migrated cells.

    • To quantify migrated cells in the lower chamber, either:

      • Count the cells directly using a hemocytometer.

      • Lyse the cells and quantify using a DNA-intercalating dye (e.g., CyQUANT®).

      • Alternatively, pre-label the cells with Calcein-AM before the assay and measure the fluorescence of the migrated cells in the bottom well using a fluorescence plate reader.

  • Data Analysis: Calculate the chemotactic index by dividing the number of cells that migrated towards this compound by the number of cells that migrated towards the vehicle control.

Chemotaxis_Workflow A Isolate Leukocytes D Add Cells to Upper Chamber A->D B Prepare this compound Dilutions C Add this compound to Lower Chamber B->C E Incubate (37°C, 1-3h) C->E D->E F Remove Non-migrated Cells E->F G Quantify Migrated Cells F->G H Analyze Data G->H

Chemotaxis Assay Workflow

Intracellular Calcium Mobilization Assay

This protocol outlines the measurement of intracellular calcium flux in leukocytes upon stimulation with this compound using a fluorescent calcium indicator like Fluo-4 AM.

Materials:

  • Isolated primary leukocytes or leukocyte cell line

  • This compound (stock solution in DMSO)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)

  • Fluo-4 AM calcium indicator

  • Pluronic F-127 (optional, to aid dye loading)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader with kinetic reading capabilities and injectors

Protocol:

  • Cell Preparation: Resuspend leukocytes in assay buffer at a concentration of 1-5 x 10^6 cells/mL.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution in assay buffer. A typical final concentration is 1-5 µM Fluo-4 AM. Pluronic F-127 (0.02%) can be included to improve dye solubility.

    • Add an equal volume of the loading solution to the cell suspension.

    • Incubate at 37°C for 30-60 minutes in the dark.

  • Cell Plating:

    • Centrifuge the dye-loaded cells and resuspend in fresh assay buffer.

    • Plate 100 µL of the cell suspension per well in a 96-well black, clear-bottom plate.

  • Calcium Measurement:

    • Place the plate in a fluorescence plate reader set to measure fluorescence at Ex/Em = 490/525 nm.

    • Establish a stable baseline reading for approximately 20-30 seconds.

    • Using the plate reader's injector, add 20 µL of this compound at various concentrations (e.g., 10 nM to 10 µM) or a vehicle control.

    • Continue to record the fluorescence intensity for at least 2-3 minutes to capture the peak response and subsequent decline.

  • Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. The peak fluorescence response can be used to generate dose-response curves and calculate the EC50 for this compound.

Cytokine Release Assay (ELISA)

This protocol is for measuring the release of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-8) from macrophages or other leukocytes stimulated with this compound, often in combination with a co-stimulant like lipopolysaccharide (LPS).

Materials:

  • Primary macrophages (e.g., bone marrow-derived macrophages) or a macrophage cell line (e.g., RAW 264.7, THP-1)

  • This compound (stock solution in DMSO)

  • LPS (from E. coli)

  • Cell culture medium (e.g., DMEM or RPMI 1640 with 10% FBS)

  • 24- or 96-well cell culture plates

  • ELISA kits for the specific cytokines of interest

  • Microplate reader for ELISA

Protocol:

  • Cell Seeding: Seed macrophages in a 24- or 96-well plate at an appropriate density and allow them to adhere overnight.

  • Cell Stimulation:

    • The next day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 100 nM to 10 µM) with or without a low concentration of LPS (e.g., 1-10 ng/mL). GPR84 activation often enhances the inflammatory response to other stimuli.

    • Include controls: medium alone, this compound alone, LPS alone, and vehicle control.

  • Incubation: Incubate the cells for 6-24 hours at 37°C and 5% CO2. The optimal incubation time will depend on the specific cytokine being measured.

  • Supernatant Collection: After incubation, centrifuge the plates at a low speed to pellet the cells and carefully collect the supernatants.

  • ELISA: Perform the ELISA for the desired cytokines according to the manufacturer's instructions.

  • Data Analysis: Generate a standard curve from the cytokine standards provided in the ELISA kit. Use the standard curve to determine the concentration of the cytokine in each sample. Compare the cytokine levels in the this compound treated samples to the controls.

Cytokine_Release_Workflow A Seed Macrophages B Stimulate with this compound +/- LPS A->B C Incubate (6-24h) B->C D Collect Supernatants C->D E Perform ELISA D->E F Analyze Cytokine Concentrations E->F

Cytokine Release Assay Workflow

Conclusion

This compound is a valuable pharmacological tool for investigating the role of GPR84 in leukocyte biology. The protocols provided here offer a framework for studying key GPR84-mediated functions in these immune cells. Researchers are encouraged to optimize these protocols for their specific cell types and experimental conditions to further unravel the complexities of GPR84 signaling in health and disease.

References

Application Notes and Protocols: ZQ-16 Induced ERK1/2 Phosphorylation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZQ-16 is a potent and selective small-molecule agonist for the G protein-coupled receptor 84 (GPR84), a receptor primarily expressed in immune cells and involved in inflammatory processes.[1][2][3] Activation of GPR84 by this compound triggers a cascade of intracellular signaling events, including the phosphorylation and activation of the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][4] ERK1/2 are key members of the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a crucial role in regulating a variety of cellular processes such as proliferation, differentiation, and survival.[5] These application notes provide a summary of the effects of this compound on ERK1/2 phosphorylation, detailed protocols for its investigation, and a diagram of the proposed signaling pathway.

Data Presentation

While comprehensive dose-response and time-course data for this compound-induced ERK1/2 phosphorylation are not extensively available in the public domain, existing literature demonstrates a clear qualitative effect. The provided data is based on published findings and serves as a guide for experimental design.

Table 1: Qualitative and Quantitative Data on this compound Activity

ParameterCell LineValueNotes
ERK1/2 Phosphorylation HEK293 cells expressing GPR84Increased phosphorylation at 10 µM this compound for 5 minQualitative data from Western blot analysis. No effect was observed in cells with an empty vector, confirming GPR84 dependence.[6]
EC50 (Calcium Mobilization) HEK293 cells expressing GPR84 and Gα160.139 µMThis compound stimulates calcium influx, another downstream effect of GPR84 activation.[2][3][4]
EC50 (cAMP Accumulation Inhibition) HEK293 cells expressing GPR84Not explicitly stated, but this compound causes a dose-dependent reduction.GPR84 is coupled to Gαi, which inhibits adenylyl cyclase and reduces cAMP levels.[4]

Signaling Pathway

This compound activates GPR84, a Gαi-coupled receptor. Upon activation, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. The Gβγ subunits, dissociated from Gαi, are thought to initiate a signaling cascade that results in the activation of the MAPK pathway, culminating in the phosphorylation of ERK1/2.

ZQ16_ERK_Pathway ZQ16 This compound GPR84 GPR84 ZQ16->GPR84 Binds to Gi Gαi/βγ GPR84->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits MEK MEK1/2 Gi->MEK Activates (via Gβγ) cAMP cAMP AC->cAMP Produces ERK ERK1/2 MEK->ERK Phosphorylates pERK p-ERK1/2 CellularResponse Cellular Response (Proliferation, Differentiation) pERK->CellularResponse Leads to

This compound induced ERK1/2 phosphorylation pathway.

Experimental Protocols

This section provides a detailed protocol for assessing this compound induced ERK1/2 phosphorylation in a human embryonic kidney (HEK293) cell line stably expressing GPR84, based on established methodologies.

Protocol 1: Western Blot Analysis of ERK1/2 Phosphorylation

Objective: To qualitatively and quantitatively measure the phosphorylation of ERK1/2 in response to this compound treatment.

Materials:

  • HEK293 cells stably expressing human GPR84

  • HEK293 cells with an empty vector (for negative control)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • Phorbol-12-myristate-13-acetate (PMA) (positive control)

  • DMSO (vehicle control)

  • Phosphate-Buffered Saline (PBS)

  • RIPA Lysis and Extraction Buffer

  • Protease and Phosphatase Inhibitor Cocktails

  • BCA Protein Assay Kit

  • Laemmli Sample Buffer

  • SDS-PAGE gels

  • PVDF membranes

  • Tris-Buffered Saline with Tween-20 (TBST)

  • Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary Antibodies:

    • Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204)

    • Rabbit anti-total ERK1/2

    • Mouse or Rabbit anti-GAPDH (loading control)

  • Secondary Antibodies:

    • HRP-conjugated anti-rabbit IgG

    • HRP-conjugated anti-mouse IgG

  • Enhanced Chemiluminescence (ECL) Substrate

  • Chemiluminescence Imaging System

Experimental Workflow:

Western_Blot_Workflow cluster_0 Cell Culture & Treatment cluster_1 Protein Analysis cluster_2 Immunodetection cluster_3 Data Analysis A Seed HEK293-GPR84 cells B Serum starve cells A->B C Treat with this compound, PMA, or DMSO B->C D Lyse cells and collect protein C->D E Quantify protein concentration (BCA) D->E F Prepare samples with Laemmli buffer E->F G SDS-PAGE F->G H Transfer to PVDF membrane G->H I Block membrane H->I J Incubate with primary antibody (p-ERK) I->J K Incubate with secondary antibody J->K L Detect with ECL K->L M Strip and re-probe for Total ERK & GAPDH L->M N Quantify band intensity M->N O Normalize p-ERK to Total ERK N->O

Workflow for Western Blot analysis.

Procedure:

  • Cell Culture:

    • Culture HEK293-GPR84 and HEK293-empty vector cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

    • Seed cells in 6-well plates and grow to 80-90% confluency.

  • Serum Starvation:

    • Before treatment, serum-starve the cells by replacing the growth medium with serum-free DMEM for at least 4 hours to reduce basal ERK1/2 phosphorylation.

  • Cell Treatment:

    • Prepare working solutions of this compound, PMA (e.g., 10 µM), and DMSO in serum-free DMEM.

    • Aspirate the starvation medium and add the treatment solutions to the respective wells. For a time-course experiment, treat cells for various durations (e.g., 0, 2, 5, 10, 30, 60 minutes). For a dose-response experiment, treat cells with different concentrations of this compound (e.g., 0, 0.01, 0.1, 1, 10, 100 µM) for a fixed time (e.g., 5 minutes).

    • Incubate at 37°C for the desired time.

  • Protein Extraction:

    • After treatment, place the plates on ice and aspirate the medium.

    • Wash the cells once with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant (protein extract) to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each sample using a BCA protein assay according to the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentrations of all samples with lysis buffer.

    • Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Run the gel until the dye front reaches the bottom.

  • Western Blotting:

    • Transfer the separated proteins from the gel to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-ERK1/2 (diluted in blocking buffer) overnight at 4°C with gentle shaking.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection and Analysis:

    • Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

    • To normalize the data, the membrane can be stripped and re-probed with antibodies against total ERK1/2 and a loading control like GAPDH.

    • Quantify the band intensities using densitometry software. The level of ERK1/2 phosphorylation is expressed as the ratio of the phospho-ERK1/2 signal to the total ERK1/2 signal.

Troubleshooting

  • High background: Ensure adequate blocking and washing steps. Optimize antibody concentrations.

  • Weak or no signal: Check protein loading, transfer efficiency, and antibody dilutions. Ensure this compound is active.

  • Inconsistent results: Maintain consistent cell confluency, serum starvation times, and treatment conditions.

Conclusion

This compound is a valuable tool for studying the function of GPR84 and its downstream signaling pathways. The provided protocols and information will aid researchers in investigating the role of this compound in inducing ERK1/2 phosphorylation and its subsequent effects on cellular function. Further studies are warranted to fully elucidate the dose-response and temporal dynamics of this signaling event.

References

ZQ-16: A Selective GPR84 Agonist for Investigating Immune-Mediated Diseases

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

Introduction

ZQ-16 is a potent and selective small-molecule agonist for the G protein-coupled receptor 84 (GPR84).[1][2][3][4][5][6] GPR84 is primarily expressed in immune cells, including leukocytes, spleen, and bone marrow, and is implicated in inflammatory processes.[1] This makes this compound a valuable chemical tool for researchers and drug development professionals studying the role of GPR84 in immune-mediated diseases. These application notes provide an overview of this compound's biological activities and detailed protocols for its use in in vitro assays.

Biological Activity and Data

This compound, with the chemical name 2-(hexylthio)pyrimidine-4,6-diol, selectively activates GPR84, showing no significant activity at other free fatty acid receptors such as GPR40, GPR41, GPR119, or GPR120.[2][3][5] Its activation of GPR84 initiates several downstream signaling cascades, including calcium mobilization, inhibition of cyclic AMP (cAMP) accumulation, phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2), and recruitment of β-arrestin.[1][6]

Quantitative Data Summary
Assay TypeCell LineParameterThis compound ValueReference
Calcium MobilizationHEK293/Gα16/GPR84EC500.213 µM[3][4]
Calcium MobilizationHEK293/Gα16/GPR84EC501.01 µM[4]
Calcium MobilizationNot SpecifiedEC50139 nM[2][5]
cAMP Accumulation InhibitionHEK293 expressing GPR84EC500.134 µM[3][4]
β-Arrestin RecruitmentHEK293 expressing GPR84EC500.597 µM[3]

GPR84 Signaling Pathway Activated by this compound

GPR84_Signaling ZQ16 This compound GPR84 GPR84 ZQ16->GPR84 binds G_protein Gi/q GPR84->G_protein activates ERK p-ERK1/2 GPR84->ERK beta_arrestin β-Arrestin GPR84->beta_arrestin recruits PLC Phospholipase C (PLC) G_protein->PLC AC Adenylyl Cyclase (AC) G_protein->AC inhibits PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release cAMP ↓ cAMP AC->cAMP PKA PKA cAMP->PKA Internalization Receptor Internalization beta_arrestin->Internalization Calcium_Mobilization_Workflow A Seed HEK293/GPR84/Gα16 cells B Incubate overnight A->B C Load cells with Fluo-4 AM B->C D Incubate for 1 hour C->D F Measure baseline fluorescence D->F E Prepare this compound serial dilutions G Inject this compound and record fluorescence E->G F->G H Analyze data and determine EC50 G->H Western_Blot_Workflow A Plate and starve cells B Stimulate with this compound A->B C Lyse cells and quantify protein B->C D SDS-PAGE and transfer to membrane C->D E Block membrane D->E F Incubate with anti-p-ERK1/2 antibody E->F G Incubate with secondary antibody F->G H Detect chemiluminescence G->H I Strip and re-probe for total ERK1/2 H->I J Analyze band intensities I->J

References

Application Notes and Protocols: ZQ-16 Induced GPR84 Desensitization and Internalization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZQ-16 is a potent and selective agonist for the G protein-coupled receptor 84 (GPR84), a receptor primarily expressed in immune cells and implicated in inflammatory processes.[1][2] Understanding the molecular pharmacology of this compound, particularly its role in inducing receptor desensitization and internalization, is crucial for elucidating the therapeutic potential and limitations of targeting GPR84. These application notes provide a comprehensive overview of the effects of this compound on GPR84 signaling and trafficking, along with detailed protocols for key experimental assays.

GPR84 Activation by this compound

This compound activates GPR84, leading to the initiation of several downstream signaling cascades.[2][3] This activation results in a series of cellular responses, including calcium mobilization, inhibition of cyclic AMP (cAMP) accumulation, and phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2).[1][4][5] Furthermore, prolonged or repeated exposure to this compound induces receptor desensitization and internalization, regulatory processes that modulate the signaling output.[2][4][5]

Quantitative Data Summary

The following tables summarize the quantitative data for this compound's activity on GPR84 from in vitro studies.

Table 1: Potency of this compound in GPR84-mediated Signaling Events

AssayCell LineParameterValue (µM)
GPR84 Agonism-EC500.139 - 0.213
Calcium MobilizationHEK293 expressing GPR84EC500.213
cAMP Accumulation InhibitionHEK293 expressing GPR84EC500.134
β-Arrestin2 RecruitmentHEK293 expressing GPR84EC500.597

Data compiled from multiple sources.[1][4][5][6]

Signaling Pathways and Regulatory Mechanisms

This compound-induced GPR84 activation triggers a cascade of intracellular events, culminating in various cellular responses. The subsequent desensitization and internalization are critical for regulating the duration and intensity of these signals.

GPR84 Signaling Pathway Activated by this compound

GPR84_Signaling ZQ16 This compound GPR84 GPR84 ZQ16->GPR84 binds G_protein Gi/o GPR84->G_protein activates PLC Phospholipase C GPR84->PLC activates ERK ERK1/2 Phosphorylation GPR84->ERK Arrestin β-Arrestin2 GPR84->Arrestin recruits AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP Ca2 Ca²⁺ PLC->Ca2 Internalization Receptor Internalization Arrestin->Internalization

Caption: this compound activates GPR84, leading to multiple downstream signaling events.

Experimental Workflow for Studying Receptor Desensitization and Internalization

Experimental_Workflow cluster_assays Functional Assays cluster_trafficking Receptor Trafficking Assays Ca_Assay Calcium Mobilization cAMP_Assay cAMP Accumulation ERK_Assay ERK1/2 Phosphorylation Arrestin_Assay β-Arrestin Recruitment Internalization_Assay Receptor Internalization Start HEK293 cells expressing GPR84 Treatment Treat with this compound Start->Treatment Treatment->Ca_Assay Treatment->cAMP_Assay Treatment->ERK_Assay Treatment->Arrestin_Assay Treatment->Internalization_Assay

Caption: Workflow for characterizing this compound's effects on GPR84.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following GPR84 activation by this compound.

Materials:

  • HEK293 cells stably expressing GPR84

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • This compound stock solution

  • Microplate reader with fluorescence detection capabilities

Protocol:

  • Cell Plating: Seed GPR84-expressing HEK293 cells in a 96-well black, clear-bottom plate at a density of 40,000-80,000 cells/well. Incubate overnight at 37°C, 5% CO2.

  • Dye Loading: The next day, remove the culture medium and add 100 µL of assay buffer containing a calcium-sensitive dye (e.g., 4 µM Fluo-4 AM with 2.5 mM probenecid).

  • Incubation: Incubate the plate for 45-60 minutes at 37°C, 5% CO2.

  • Washing: Gently wash the cells twice with 100 µL of assay buffer to remove excess dye. After the final wash, leave 100 µL of assay buffer in each well.

  • Compound Addition and Measurement: Place the plate in a microplate reader. Record a baseline fluorescence reading for 10-20 seconds. Add this compound at various concentrations and continue to measure fluorescence intensity every 1-2 seconds for at least 60-120 seconds.

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium. Calculate the EC50 value from the dose-response curve.

cAMP Accumulation Assay

This assay measures the inhibition of forskolin-stimulated cAMP production, a hallmark of Gi-coupled receptor activation.

Materials:

  • HEK293 cells stably expressing GPR84

  • Stimulation buffer (e.g., HBSS with 20 mM HEPES and 500 µM IBMX)

  • Forskolin

  • This compound stock solution

  • cAMP detection kit (e.g., HTRF, ELISA)

Protocol:

  • Cell Plating: Seed GPR84-expressing HEK293 cells in a 96-well plate at a density of 2,000-5,000 cells/well and incubate overnight.

  • Pre-treatment: Remove the culture medium and pre-incubate the cells with various concentrations of this compound in stimulation buffer for 15-30 minutes at room temperature.

  • Stimulation: Add a fixed concentration of forskolin (e.g., 5 µM) to all wells (except the basal control) and incubate for 30 minutes at room temperature.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP detection kit.

  • Data Analysis: Generate a dose-response curve for the inhibition of forskolin-stimulated cAMP accumulation by this compound and calculate the EC50 value.

β-Arrestin2 Recruitment Assay

This assay measures the recruitment of β-arrestin2 to the activated GPR84, a key step in receptor desensitization and internalization.

Materials:

  • HEK293 cells co-expressing GPR84 and a β-arrestin2 reporter system (e.g., BRET, FRET, or enzyme fragment complementation)

  • Assay buffer

  • This compound stock solution

  • Microplate reader capable of detecting the specific reporter signal

Protocol:

  • Cell Plating: Seed the engineered HEK293 cells in a 96-well plate at an appropriate density and incubate overnight.

  • Compound Addition: Remove the culture medium and add assay buffer containing various concentrations of this compound.

  • Incubation: Incubate the plate for the desired time (e.g., 30-60 minutes) at 37°C.

  • Signal Detection: Measure the reporter signal (e.g., BRET ratio, FRET intensity) using a microplate reader.

  • Data Analysis: Plot the signal as a function of this compound concentration to generate a dose-response curve and determine the EC50 value for β-arrestin2 recruitment.

Receptor Internalization Assay

This assay quantifies the translocation of GPR84 from the cell surface to intracellular compartments upon this compound treatment.

Materials:

  • HEK293 cells expressing tagged GPR84 (e.g., FLAG, HA, or a fluorescent protein)

  • This compound stock solution

  • Primary antibody against the tag

  • HRP-conjugated secondary antibody

  • Substrate for HRP (e.g., TMB)

  • Stop solution

  • Microplate reader for absorbance measurement

Protocol (Cell-based ELISA):

  • Cell Plating: Seed the GPR84-tagged cells in a 96-well plate and incubate overnight.

  • Treatment: Treat the cells with various concentrations of this compound for a specific time course (e.g., 30, 60, 120 minutes) at 37°C to induce internalization.

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.

  • Blocking: Block non-specific binding sites with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.

  • Primary Antibody Incubation: Incubate the non-permeabilized cells with the primary antibody against the extracellular tag for 1-2 hours at room temperature. This will only detect receptors remaining on the cell surface.

  • Secondary Antibody Incubation: Wash the cells and incubate with the HRP-conjugated secondary antibody for 1 hour.

  • Detection: Wash the cells, add the HRP substrate, and allow the color to develop. Stop the reaction with a stop solution.

  • Measurement and Analysis: Measure the absorbance at the appropriate wavelength. A decrease in absorbance indicates receptor internalization. Quantify the percentage of internalized receptors relative to the untreated control.

ERK1/2 Phosphorylation Assay (Western Blotting)

This assay detects the phosphorylation of ERK1/2, a downstream signaling event of GPR84 activation.

Materials:

  • HEK293 cells expressing GPR84

  • This compound stock solution

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies against phospho-ERK1/2 and total ERK1/2

  • HRP-conjugated secondary antibody

  • ECL substrate

  • Western blotting equipment and reagents

Protocol:

  • Cell Culture and Starvation: Culture GPR84-expressing HEK293 cells to 80-90% confluency. Serum-starve the cells for 4-6 hours prior to the experiment to reduce basal ERK1/2 phosphorylation.

  • Treatment: Treat the cells with this compound (e.g., 10 µM) for various time points (e.g., 2, 5, 10, 30 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against phospho-ERK1/2. Subsequently, strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.

  • Detection: Incubate with an HRP-conjugated secondary antibody and detect the signal using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and express the level of ERK1/2 phosphorylation as a ratio of phospho-ERK1/2 to total ERK1/2.

Conclusion

This compound is a valuable pharmacological tool for studying the function of GPR84. The provided application notes and protocols offer a framework for investigating the desensitization and internalization of GPR84 induced by this potent agonist. A thorough understanding of these regulatory mechanisms is essential for the development of novel therapeutics targeting GPR84-mediated signaling pathways.

References

Troubleshooting & Optimization

ZQ-16 not showing activity in my assay

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using ZQ-16, a potent and selective agonist for the G protein-coupled receptor 84 (GPR84).

Troubleshooting Guide: this compound Not Showing Activity in My Assay

Question: I am not observing any activity with this compound in my cellular assay. What are the possible reasons and how can I troubleshoot this?

Answer: A lack of response to this compound can stem from several factors, ranging from compound handling to assay-specific conditions. Follow this step-by-step guide to identify the potential issue.

Step 1: Verify Compound Integrity and Handling
Potential IssueTroubleshooting Suggestion
Degraded Compound This compound, like any small molecule, can degrade if not stored properly. Ensure it has been stored according to the manufacturer's instructions, typically at -20°C. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and avoid repeated freeze-thaw cycles.
Incorrect Concentration Double-check all calculations for dilutions of your stock solution. It is advisable to create a dose-response curve to ensure you are testing a relevant concentration range. The reported EC50 for this compound's activity varies depending on the assay (see table below), but activity is typically observed in the sub-micromolar to low micromolar range.[1][2][3]
Solubility Issues This compound may precipitate out of solution, especially in aqueous assay buffers. After diluting the DMSO stock into your final assay medium, visually inspect for any precipitation. Sonication may aid in dissolution.[2]
Step 2: Assess Cell System and Target Expression
Potential IssueTroubleshooting Suggestion
Low or Absent GPR84 Expression The primary target of this compound is the GPR84 receptor.[1][4][5] Confirm that your cell line endogenously expresses GPR84 at sufficient levels. If not, you may need to use a cell line that is known to express GPR84 (e.g., HEK293 cells stably expressing GPR84, THP-1 cells) or transiently transfect your cells with a GPR84 expression vector.[3][4]
Cell Health and Viability Poor cell health can lead to a blunted or absent response. Ensure cells are healthy, in the logarithmic growth phase, and have not been passaged too many times. Perform a viability test (e.g., trypan blue exclusion) to confirm cell health.
Incorrect G-protein Coupling GPR84 is known to couple to Gαi and Gαq proteins.[4] If you are using a recombinant system, ensure that the cells also express the appropriate G-protein subunits (e.g., Gα16 is often co-expressed to force coupling to the calcium pathway).[4][6]
Step 3: Evaluate Assay-Specific Parameters
Potential IssueTroubleshooting Suggestion
Inappropriate Assay Readout This compound activation of GPR84 can be measured via several downstream events. Ensure your chosen assay is appropriate. The most common readouts are calcium mobilization, inhibition of forskolin-stimulated cAMP accumulation, and ERK1/2 phosphorylation.[1][2][4]
Suboptimal Assay Conditions (Calcium Mobilization) For calcium flux assays, ensure the calcium-sensitive dye is loaded correctly and that its fluorescence is not quenched by this compound or other components of the assay medium. The choice of dye can also impact the results, as high-affinity dyes may become saturated.
Suboptimal Assay Conditions (cAMP Assay) For cAMP inhibition assays, the concentration of the adenylyl cyclase activator (e.g., forskolin) is critical. If the forskolin concentration is too high, the inhibitory effect of this compound may be masked. Perform a forskolin dose-response curve to determine the optimal concentration (typically EC50 to EC80).
Kinetic Mismatch The cellular response to this compound may be transient. Ensure you are measuring the signal at the optimal time point after compound addition. For calcium mobilization, the peak response is often rapid (within seconds to a few minutes).

Below is a troubleshooting workflow to help systematically address a lack of this compound activity.

G cluster_0 Start: No this compound Activity cluster_1 Compound Verification cluster_2 Cell System Validation cluster_3 Assay Optimization cluster_4 Resolution start No Activity Observed compound_check Check this compound Integrity (Storage, Fresh Stock) start->compound_check concentration_check Verify Concentration (Calculations, Dose-Response) compound_check->concentration_check If OK solubility_check Assess Solubility (Precipitation) concentration_check->solubility_check If OK receptor_check Confirm GPR84 Expression (qPCR, Western Blot) solubility_check->receptor_check If OK cell_health_check Check Cell Health (Viability, Passage Number) receptor_check->cell_health_check If OK g_protein_check Ensure Correct G-protein Coupling cell_health_check->g_protein_check If OK readout_check Select Appropriate Readout (Ca2+, cAMP, pERK) g_protein_check->readout_check If OK conditions_check Optimize Assay Conditions (Dye Loading, Forskolin Titration) readout_check->conditions_check If OK kinetics_check Check Assay Kinetics (Time Course) conditions_check->kinetics_check If OK end Activity Observed kinetics_check->end If Optimized

Caption: Troubleshooting workflow for this compound inactivity.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound? A1: this compound is a potent and selective agonist for GPR84, a G protein-coupled receptor activated by medium-chain fatty acids.[4][5]

Q2: What signaling pathways are activated by this compound? A2: this compound has been shown to activate several downstream signaling pathways upon binding to GPR84, including:

  • Calcium mobilization[1][3][4]

  • Inhibition of cAMP accumulation[1][3][4]

  • Phosphorylation of ERK1/2[1][4]

  • Receptor desensitization and internalization[1][4]

  • β-arrestin recruitment[1][3][4]

Q3: Is this compound selective for GPR84? A3: Yes, this compound is reported to be selective for GPR84. It does not show activity at other free fatty acid receptors such as GPR40, GPR41, GPR119, and GPR120 at concentrations up to 100 µM.[3][5]

Q4: What is the recommended working concentration for this compound? A4: The effective concentration of this compound depends on the specific assay being used. It is always best to perform a dose-response experiment to determine the optimal concentration for your system. However, based on published data, concentrations ranging from 100 nM to 10 µM are typically used.[2]

GPR84 Signaling Pathway Activated by this compound

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPR84 GPR84 Gi Gαi GPR84->Gi Gq Gαq GPR84->Gq AC Adenylyl Cyclase Gi->AC Inhibits PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates cAMP cAMP AC->cAMP ZQ16 This compound ZQ16->GPR84 Binds & Activates ATP ATP ATP->AC ER Endoplasmic Reticulum IP3->ER Binds to Receptor ERK pERK1/2 DAG->ERK Activates Cascade Ca2 Ca²⁺ Ca2->ERK Activates Cascade ER->Ca2 Releases

Caption: GPR84 signaling upon activation by this compound.

Quantitative Data Summary for this compound

Assay TypeCell LineParameterValue (µM)
Calcium MobilizationHEK293/Gα16/GPR84EC500.213[1][2][3]
Calcium MobilizationHEK293/Gα16/GPR84EC501.01[1]
cAMP InhibitionHEK293/GPR84EC500.134[1][2][3]
β-arrestin RecruitmentHEK293EC500.597[2][3]
Calcium MobilizationNot SpecifiedEC500.139[5][7]

Experimental Protocols

Key Experiment: Calcium Mobilization Assay

This protocol provides a general framework for measuring this compound-induced calcium mobilization in a cell line expressing GPR84 (e.g., HEK293-GPR84).

Materials:

  • HEK293 cells stably expressing GPR84 (and potentially Gα16)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM)

  • Pluronic F-127

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Positive control (e.g., another known GPR84 agonist or ionomycin)

  • Black, clear-bottom 96-well or 384-well microplates

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Plating:

    • The day before the assay, seed the GPR84-expressing cells into the black, clear-bottom microplates at an optimized density to achieve a confluent monolayer on the day of the experiment.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare the dye loading solution. For Fluo-4 AM, a typical final concentration is 1-5 µM. Pre-mix the Fluo-4 AM with an equal volume of 0.02-0.1% Pluronic F-127 to aid in dispersion. Dilute this mixture into the assay buffer.

    • Aspirate the cell culture medium from the wells.

    • Add the dye loading solution to each well (e.g., 100 µL for a 96-well plate).

    • Incubate the plate at 37°C for 45-60 minutes in the dark. In some cell lines, this step can be performed at room temperature.

  • Cell Washing (Optional but Recommended):

    • Gently aspirate the dye loading solution.

    • Wash the cells 1-2 times with assay buffer to remove extracellular dye.

    • After the final wash, add a final volume of assay buffer to each well (e.g., 100 µL).

  • Compound Preparation:

    • Prepare a dilution series of this compound in the assay buffer at a concentration that is 2x to 5x the final desired concentration. For example, to achieve a final concentration of 1 µM in a well containing 100 µL, prepare a 5x stock of 5 µM and add 25 µL.

  • Fluorescence Measurement:

    • Place the cell plate into the fluorescence plate reader. Set the excitation and emission wavelengths appropriate for the dye (e.g., ~494 nm excitation and ~516 nm emission for Fluo-4).

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Using the instrument's injector, add the diluted this compound (and controls) to the wells.

    • Continue to record the fluorescence signal for 60-180 seconds to capture the peak response and subsequent decay.

  • Data Analysis:

    • The change in fluorescence is typically expressed as the ratio of the maximum fluorescence signal after compound addition to the baseline fluorescence (F/F0).

    • Plot the peak response against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 value.

References

ZQ-16 Technical Support Center: Solubility in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with ZQ-16, focusing on challenges related to its solubility in dimethyl sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: Is this compound soluble in DMSO?

A1: Yes, this compound is soluble in DMSO.[1][2][3] However, the dissolution may require specific conditions to achieve higher concentrations.

Q2: What is the maximum concentration of this compound that can be dissolved in DMSO?

A2: The reported solubility of this compound in DMSO varies, with some sources indicating solubility up to 50 mM.[3] Another source suggests a solubility of 25 mg/mL (approximately 109.50 mM) with the aid of ultrasonication and heating to 60°C.[2] A more conservative figure of 5 mg/mL has also been reported, requiring warming to achieve a clear solution.

Q3: I am having difficulty dissolving this compound in DMSO, or the compound is precipitating out of solution. What should I do?

A3: If you are encountering issues with this compound solubility in DMSO, please refer to the troubleshooting guide below. Common solutions include warming the solution, using fresh, high-quality DMSO, and employing physical methods like vortexing or sonication.

Q4: Can I use other solvents to dissolve this compound?

A4: this compound is also reported to be soluble in ethanol (EtOH), with a solubility of up to 100 mM.[1][3] The choice of solvent will depend on the specific requirements of your experiment, particularly concerning solvent toxicity in cell-based assays.

Troubleshooting Guide: Improving this compound Solubility in DMSO

This guide addresses common issues encountered when dissolving this compound in DMSO.

ProblemPotential CauseRecommended Solution
This compound is not fully dissolving or forming a suspension. Insufficient Solvent Agitation: The compound may not be adequately dispersed in the solvent.Vortex or Sonicate: Vigorously vortex the solution for 1-2 minutes. Alternatively, use a sonication bath for 5-10 minutes to aid dissolution.
Low Temperature: The dissolution of this compound in DMSO can be endothermic, requiring heat to facilitate the process.Gentle Warming: Warm the solution in a water bath at a temperature up to 60°C.[2] Mix intermittently until the solid is fully dissolved. Allow the solution to cool to room temperature before use.
The solution is cloudy or hazy after initial dissolution. Use of Old or Hydrated DMSO: DMSO is hygroscopic and can absorb moisture from the air, which can significantly reduce its solvating power for certain compounds.[2]Use Fresh, Anhydrous DMSO: Always use a fresh, unopened bottle of anhydrous, high-purity DMSO.[2] If a bottle has been opened previously, ensure it has been stored properly with the cap tightly sealed.
Precipitation occurs after the stock solution is prepared. Supersaturated Solution: The concentration of this compound may be too high for stable dissolution at room temperature.Prepare a Lower Concentration Stock: If a high concentration is not essential, prepare a stock solution at a lower, more stable concentration (e.g., 10 mM).
Storage Conditions: Improper storage can lead to precipitation, especially at lower temperatures.Store at Room Temperature: Store the this compound DMSO stock solution at room temperature. If long-term storage is required, consult the manufacturer's guidelines, which may recommend storage at -20°C or -80°C.[2] Before use, allow the frozen stock to thaw completely at room temperature and vortex to ensure any precipitated compound is redissolved.

Quantitative Solubility Data

CompoundSolventReported SolubilityConditions
This compoundDMSO50 mM-
This compoundDMSO25 mg/mL (~109.50 mM)Ultrasonic and warming and heat to 60°C
This compoundDMSO5 mg/mLWarmed
This compoundEthanol100 mM-

Experimental Protocols

Protocol for Preparing a 50 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (MW: 228.31 g/mol )

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath or heat block set to 60°C

  • Calibrated micropipettes

Procedure:

  • Calculate the required mass of this compound:

    • For 1 mL of a 50 mM stock solution, you will need:

      • Mass (g) = 50 mmol/L * 0.001 L * 228.31 g/mol = 0.0114 g or 11.4 mg

  • Aliquot this compound: Weigh out 11.4 mg of this compound powder and place it in a sterile microcentrifuge tube.

  • Add DMSO: Add 1 mL of fresh, anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Initial Mixing: Tightly cap the tube and vortex vigorously for 1-2 minutes.

  • Heating: Place the tube in a water bath or on a heat block set to 60°C for 5-10 minutes.[2]

  • Intermittent Mixing: Remove the tube every 2-3 minutes and vortex for 30 seconds to facilitate dissolution.

  • Visual Inspection: Continue the heating and mixing process until the solution is clear and all particulate matter has dissolved.

  • Cooling and Storage: Allow the solution to cool to room temperature. For short-term use, store at room temperature. For long-term storage, aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C as recommended by the supplier.[2] Before use, thaw frozen stocks at room temperature and vortex to ensure homogeneity.

Visualizations

G cluster_0 Troubleshooting Workflow for this compound Dissolution in DMSO start Start: Weigh this compound and add fresh anhydrous DMSO vortex Vortex vigorously for 1-2 minutes start->vortex observe1 Is the solution clear? vortex->observe1 heat Warm solution to 60°C for 5-10 min with intermittent vortexing observe1->heat No success Solution ready for use/storage observe1->success Yes observe2 Is the solution clear? heat->observe2 sonicate Sonicate for 5-10 minutes observe2->sonicate No observe2->success Yes observe3 Is the solution clear? sonicate->observe3 observe3->success Yes fail Consider preparing a lower concentration stock observe3->fail No

Caption: Troubleshooting workflow for dissolving this compound in DMSO.

G cluster_1 This compound Signaling Pathway ZQ16 This compound GPR84 GPR84 Receptor ZQ16->GPR84 Binds and activates G_protein G Protein Activation GPR84->G_protein ERK_pathway MAPK/ERK Pathway G_protein->ERK_pathway inhibition Inhibition G_protein->inhibition ERK_phos ERK1/2 Phosphorylation ERK_pathway->ERK_phos cAMP Forskolin-stimulated cAMP accumulation inhibition->cAMP

Caption: Simplified signaling pathway of this compound as a GPR84 agonist.

References

ZQ-16 Technical Support Center: Troubleshooting & FAQs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential off-target effects of ZQ-16. The following information is designed to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the known off-target effects of this compound?

Based on available scientific literature, this compound is a potent and highly selective agonist for the G protein-coupled receptor 84 (GPR84).[1][2][3][4] Studies have shown that this compound exhibits no significant activity at other related free fatty acid receptors, including GPR40, GPR41, GPR119, and GPR120, at concentrations up to 100 μM.[1][2][4] To date, specific off-target effects have not been characterized in published research.

Q2: I am observing an unexpected phenotype in my cells after this compound treatment. Could this be an off-target effect?

While this compound is known for its high selectivity for GPR84, unexpected results in a specific cellular context are possible. Before concluding an off-target effect, consider the following:

  • GPR84 Expression: Confirm the expression level of GPR84 in your specific cell line or model system. Low or absent expression may suggest that the observed effect is independent of GPR84.

  • Downstream Signaling Complexity: GPR84 activation initiates several signaling cascades, including calcium mobilization, inhibition of cAMP accumulation, and ERK1/2 phosphorylation.[1][2][4][5] The observed phenotype could be a downstream consequence of these pathways that is specific to your experimental model.

  • Experimental Controls: Ensure that appropriate vehicle controls have been included and that the final concentration of the solvent (e.g., DMSO) is not causing cellular stress.

  • Compound Purity and Handling: Verify the purity of your this compound lot and ensure proper storage and handling to prevent degradation.[1][2][3]

Q3: How can I experimentally test for potential off-target effects of this compound in my system?

If you suspect an off-target effect, a systematic approach is recommended. This can include:

  • GPR84 Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate GPR84 expression in your cells. If the unexpected phenotype persists in the absence of GPR84, it is more likely to be an off-target effect.

  • Use of a Structurally Unrelated GPR84 Agonist: Compare the effects of this compound with another potent and selective GPR84 agonist that has a different chemical structure. If both compounds produce the same phenotype, it is more likely to be an on-target effect.

  • Dose-Response Analysis: Perform a dose-response curve for the unexpected phenotype. If the potency for this effect is significantly different from the known EC50 of this compound for GPR84 activation, it may suggest an off-target interaction.

  • Broad Kinase Profiling: If you suspect off-target kinase activity, you can perform a commercially available kinase profiling screen to assess the activity of this compound against a large panel of kinases.

Quantitative Data Summary

The following table summarizes the reported quantitative data for the on-target activity of this compound.

ParameterCell LineAssay TypeReported Value (EC50)Reference
GPR84 AgonismHEK293 expressing GPR84Calcium Mobilization139 nM[1][2]
GPR84 AgonismHEK293 expressing GPR84Calcium Mobilization213 nM[4]
GPR84 AgonismHEK293 expressing GPR84cAMP Accumulation Inhibition134 nM[4]
β-Arrestin2 RecruitmentHEK293 expressing GPR84 and β-Arrestin2β-Arrestin2 Recruitment597 nM[4]

Key Experimental Protocols

1. Calcium Mobilization Assay

This protocol is designed to measure the increase in intracellular calcium concentration following GPR84 activation by this compound.

  • Cell Seeding: Plate HEK293 cells stably expressing GPR84 into a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.

  • Dye Loading: Aspirate the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.

  • Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.

  • Measurement: Use a fluorescence plate reader equipped with an automated injection system to measure the baseline fluorescence, inject the this compound dilutions, and then continue to measure the fluorescence signal over time to detect the calcium flux.

  • Data Analysis: The change in fluorescence intensity is used to calculate the dose-dependent response and determine the EC50 value.

2. cAMP Accumulation Assay

This protocol measures the inhibition of forskolin-stimulated cAMP accumulation upon GPR84 activation by this compound.

  • Cell Seeding: Seed HEK293 cells expressing GPR84 in a suitable multi-well plate and grow overnight.

  • Compound Treatment: Pre-incubate the cells with various concentrations of this compound for a short period (e.g., 15-30 minutes).

  • cAMP Stimulation: Add forskolin to the wells to stimulate cAMP production and continue the incubation.

  • Cell Lysis and Detection: Lyse the cells and use a commercially available cAMP detection kit (e.g., HTRF, ELISA, or fluorescence polarization-based) to measure the intracellular cAMP levels according to the manufacturer's instructions.

  • Data Analysis: The reduction in forskolin-stimulated cAMP levels is plotted against the this compound concentration to determine the EC50 for inhibition.

Visualizations

GPR84_Signaling_Pathway This compound Mediated GPR84 Signaling Pathway ZQ16 This compound GPR84 GPR84 ZQ16->GPR84 binds & activates G_protein Gαi/o GPR84->G_protein activates ERK ERK1/2 Phosphorylation GPR84->ERK induces beta_arrestin β-Arrestin Recruitment GPR84->beta_arrestin induces AC Adenylate Cyclase G_protein->AC inhibits PLC Phospholipase C G_protein->PLC activates cAMP cAMP AC->cAMP produces Ca_mobilization Ca²⁺ Mobilization PLC->Ca_mobilization leads to

Caption: this compound activates GPR84, leading to multiple downstream signaling events.

Off_Target_Troubleshooting_Workflow Workflow for Investigating Unexpected Effects of this compound start Unexpected Phenotype Observed check_expression Confirm GPR84 Expression in Experimental Model start->check_expression controls Verify Experimental Controls (Vehicle, Solvent Conc.) check_expression->controls gpr84_present GPR84 Expressed? controls->gpr84_present knockdown Perform GPR84 Knockdown/ Knockout Experiment gpr84_present->knockdown Yes off_target Potential Off-Target Effect gpr84_present->off_target No phenotype_persists Phenotype Persists? knockdown->phenotype_persists on_target Likely On-Target Effect phenotype_persists->on_target No phenotype_persists->off_target Yes other_agonist Test with Structurally Unrelated GPR84 Agonist on_target->other_agonist

Caption: A logical workflow to troubleshoot unexpected experimental outcomes with this compound.

References

Technical Support Center: ZQ-16 Experimental Variability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in experiments involving the novel kinase inhibitor, ZQ-16.

Frequently Asked Questions (FAQs)

Q1: Why am I observing high variability in this compound's IC50 values in my cell viability assays?

A1: High variability in IC50 values is a common issue in cell-based assays and can stem from several factors, ranging from inconsistent compound handling to assay execution.[1][2][3][4]

Potential Causes & Troubleshooting Steps:

  • Compound Solubility and Stability: this compound is a hydrophobic molecule. Poor solubility can lead to inconsistent concentrations in your assays. Additionally, the compound may be unstable in certain solvents or at specific temperatures.

    • Solution: Always prepare fresh this compound stock solutions in a suitable solvent like DMSO. Visually inspect for precipitation. Perform a compound stability test to determine its degradation profile under experimental conditions.

  • Inconsistent Cell Seeding: Uneven cell numbers across wells will lead to significant variability in viability readouts.[2]

    • Solution: Ensure thorough mixing of the cell suspension before and during plating. Use a well-calibrated pipette and consistent technique.[5]

  • Assay Choice and Endpoint: The type of viability assay (e.g., MTT, ATP-based) can influence results. The timing of the endpoint measurement is also critical; if control cells become over-confluent, their metabolic activity may decrease, skewing the results.[6]

    • Solution: Choose an assay that is linear within your cell number range. Optimize the assay duration to ensure control cells remain in the exponential growth phase.

  • Pipetting and Dilution Errors: Inaccurate serial dilutions are a major source of error.[5]

    • Solution: Use calibrated pipettes and perform serial dilutions carefully. For critical experiments, prepare a fresh dilution series for each replicate.

Experimental Protocol: Standardized Cell Viability Assay (ATP-based)

This protocol is designed to minimize variability when determining the IC50 of this compound.

  • Cell Plating:

    • Harvest and count cells, ensuring >95% viability.

    • Resuspend cells to a final concentration of 2 x 10^5 cells/mL in pre-warmed culture medium.

    • Dispense 100 µL of the cell suspension into each well of a 96-well plate (20,000 cells/well).

    • Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform a serial dilution of the stock solution in culture medium to create 2X working concentrations.

    • Remove the old medium from the cells and add 100 µL of the 2X compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).

    • Incubate for 48 hours.

  • Viability Measurement (Using a commercial ATP-based kit):

    • Equilibrate the plate and the ATP reagent to room temperature.

    • Add 100 µL of the ATP reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data by setting the vehicle control as 100% viability and a no-cell control as 0%.

    • Plot the normalized data against the log of the this compound concentration and fit a non-linear regression curve to determine the IC50.

Data Summary: Impact of Solvent on this compound IC50

The following table illustrates how the choice of solvent for preparing this compound working solutions can impact the measured IC50 value in a human breast cancer cell line (MCF-7) after a 48-hour treatment.

Solvent for Working SolutionMean IC50 (µM)Standard Deviation (µM)
100% Culture Medium5.82.1
Culture Medium with 0.5% DMSO2.10.4
Culture Medium with 0.1% Pluronic F-681.90.3

Workflow for Troubleshooting IC50 Variability

G start High IC50 Variability Observed check_solubility Check Compound Solubility (Visual Inspection, Stability Assay) start->check_solubility solubility_ok Solubility OK? check_solubility->solubility_ok check_cells Review Cell Handling (Seeding Density, Passage Number) cells_ok Cell Handling Consistent? check_cells->cells_ok check_assay Evaluate Assay Protocol (Endpoint, Reagent Prep) assay_ok Assay Protocol Optimized? check_assay->assay_ok solubility_ok->check_cells Yes improve_solubility Optimize Solvent (e.g., add Surfactant) solubility_ok->improve_solubility No cells_ok->check_assay Yes standardize_cells Standardize Cell Culture (SOPs, Training) cells_ok->standardize_cells No optimize_assay Optimize Assay Parameters (e.g., Incubation Time) assay_ok->optimize_assay No retest Re-run Experiment assay_ok->retest Yes improve_solubility->retest standardize_cells->retest optimize_assay->retest end Consistent IC50 Achieved retest->end

Caption: Troubleshooting workflow for inconsistent IC50 values.

Q2: I suspect this compound is causing off-target effects. How can I confirm this?

A2: Kinase inhibitors are often designed to target the ATP-binding pocket, which is conserved across many kinases. This can lead to off-target activity.[7][8][9] Confirming off-target effects is crucial for interpreting your results.

Potential Approaches:

  • Kinome Profiling: The most comprehensive method is to screen this compound against a large panel of kinases. This is often done as a service by specialized companies.[10]

  • Western Blotting: If you have a hypothesis about a specific off-target pathway, you can use western blotting to check the phosphorylation status of key proteins in that pathway after this compound treatment.

  • Phenotypic Comparison: Compare the cellular phenotype induced by this compound to that of known inhibitors of other kinases or to the phenotype induced by genetic knockdown (e.g., siRNA) of the intended target.

Experimental Protocol: Western Blot for Off-Target Pathway Activation

This protocol describes how to test if this compound affects the phosphorylation of a hypothetical off-target, "Protein Y".

  • Cell Treatment and Lysis:

    • Plate and treat cells with this compound (at 1x, 5x, and 10x the IC50) and a known inhibitor of the off-target pathway for the desired time.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

    • Load samples onto a polyacrylamide gel and run electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phosphorylated "Protein Y" (p-Protein Y) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and apply an enhanced chemiluminescence (ECL) substrate.

    • Image the blot using a chemiluminescence detector.

    • Strip the membrane and re-probe for total "Protein Y" and a loading control (e.g., GAPDH).

Hypothetical Signaling Pathway of this compound

G cluster_0 On-Target Pathway cluster_1 Potential Off-Target Pathway Kinase X Kinase X Substrate A Substrate A Kinase X->Substrate A phosphorylates Proliferation Proliferation Substrate A->Proliferation Kinase Y Kinase Y Substrate B Substrate B Kinase Y->Substrate B phosphorylates Apoptosis Apoptosis Substrate B->Apoptosis This compound This compound This compound->Kinase X inhibits This compound->Kinase Y unintendedly inhibits G efficacy Variable In Vivo Efficacy formulation Formulation Issues efficacy->formulation animal Animal-Related Factors efficacy->animal experimental Experimental Design efficacy->experimental solubility Poor Solubility formulation->solubility stability Compound Instability formulation->stability bioavailability Low Bioavailability formulation->bioavailability metabolism Variable Metabolism animal->metabolism tumor_growth Tumor Growth Heterogeneity animal->tumor_growth dosing Inaccurate Dosing experimental->dosing group_size Insufficient Group Size experimental->group_size

References

ZQ-16 stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of ZQ-16, a selective GPR84 agonist.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound should be stored at -20°C.

Q2: How should I dissolve this compound?

A2: this compound is soluble in DMSO up to 50 mM and in ethanol up to 100 mM. For cell-based assays, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it with the appropriate aqueous buffer or cell culture medium to the final working concentration.

Q3: Is this compound stable in solution?

A3: While specific long-term stability data for this compound in various solvents has not been published, it is a common laboratory practice to prepare fresh dilutions from a frozen stock for each experiment to ensure compound integrity. One study noted that "compound collections are not inherently stable," and opted to purchase new this compound for their characterizations, suggesting that prolonged storage of solutions may not be ideal.[1] For optimal results, we recommend using freshly prepared solutions or aliquoting stock solutions to avoid repeated freeze-thaw cycles.

Q4: What is the mechanism of action for this compound?

A4: this compound is a potent and selective agonist for the G protein-coupled receptor 84 (GPR84).[2][3] Upon binding, it activates several downstream signaling pathways, including calcium mobilization, inhibition of cAMP accumulation, and phosphorylation of ERK1/2.[2]

Quantitative Data Summary

For easy reference, the key quantitative data for this compound are summarized in the table below.

PropertyValueReference
Molecular Weight 228.31 g/mol [3]
Formula C₁₀H₁₆N₂O₂S
EC₅₀ 139 nM (for GPR84 activation)
Purity ≥98%
Solubility in DMSO up to 50 mM
Solubility in Ethanol up to 100 mM

Troubleshooting Guides

Problem 1: No or low signal in a calcium mobilization assay after applying this compound.

  • Possible Cause: Degraded this compound.

    • Solution: Prepare a fresh stock solution of this compound. Avoid using old solutions or those that have undergone multiple freeze-thaw cycles.

  • Possible Cause: Low receptor expression.

    • Solution: Ensure that the cells used in the assay have a high level of GPR84 expression. If using a transient transfection system, optimize the transfection efficiency.

  • Possible Cause: Incorrect assay buffer.

    • Solution: Verify the composition of the assay buffer. Calcium mobilization assays are sensitive to the concentration of extracellular calcium.

  • Possible Cause: Cell health.

    • Solution: Ensure cells are healthy and not over-confluent. Perform a cell viability test.

Problem 2: High background signal in an ERK1/2 phosphorylation assay.

  • Possible Cause: Serum in the cell culture medium.

    • Solution: Serum-starve the cells for several hours (e.g., 4-24 hours) before treating them with this compound. Serum contains growth factors that can activate the ERK1/2 pathway.

  • Possible Cause: Contamination.

    • Solution: Ensure that all reagents and equipment are sterile to prevent bacterial or fungal contamination, which can induce a stress response and activate signaling pathways.

  • Possible Cause: Over-stimulation.

    • Solution: Optimize the concentration of this compound and the stimulation time. A time-course and dose-response experiment is recommended.

Experimental Protocols

Calcium Mobilization Assay

This protocol is a general guideline for measuring this compound-induced calcium mobilization in cells expressing GPR84.

  • Cell Preparation:

    • Seed HEK293 cells stably or transiently expressing GPR84 in a black, clear-bottom 96-well plate at a density of 25,000 to 50,000 cells per well.

    • Incubate the cells for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

    • Remove the cell culture medium from the wells and add 100 µL of the loading buffer to each well.

    • Incubate the plate for 30-60 minutes at 37°C in the dark.

  • Compound Preparation:

    • Prepare a 2X concentrated solution of this compound and any controls (e.g., vehicle, positive control) in an appropriate assay buffer.

  • Measurement:

    • Use a fluorescence plate reader equipped with an automated liquid handling system (e.g., FlexStation).

    • Set the reader to measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen dye.

    • Establish a baseline fluorescence reading for 15-30 seconds.

    • Add 100 µL of the 2X compound solution to the corresponding wells.

    • Continue to measure the fluorescence intensity for an additional 2-5 minutes to record the calcium response.

  • Data Analysis:

    • The change in fluorescence intensity is proportional to the change in intracellular calcium concentration.

    • Calculate the response over baseline and plot the dose-response curve to determine the EC₅₀ of this compound.

ERK1/2 Phosphorylation Assay (Western Blot)

This protocol describes the detection of ERK1/2 phosphorylation in response to this compound stimulation.

  • Cell Culture and Treatment:

    • Plate cells (e.g., HEK293-GPR84) in 6-well plates and grow to 80-90% confluency.

    • Serum-starve the cells for 4-24 hours.

    • Treat the cells with various concentrations of this compound for different time points (e.g., 5, 10, 15, 30 minutes). Include a vehicle control.

  • Cell Lysis:

    • After treatment, place the plates on ice and wash the cells once with ice-cold PBS.

    • Add 100-200 µL of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a protein assay kit (e.g., BCA assay).

  • Western Blotting:

    • Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the p-ERK1/2 signal to the total ERK1/2 signal.

Visualizations

GPR84_Signaling_Pathway ZQ16 This compound GPR84 GPR84 ZQ16->GPR84 Binds to G_protein G Protein (Gαi/Gαq) GPR84->G_protein Activates ERK ERK1/2 Phosphorylation GPR84->ERK Induces AC Adenylate Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates cAMP cAMP AC->cAMP Reduces IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG Ca_ER Ca²⁺ (from ER) IP3->Ca_ER Mobilizes

Caption: GPR84 signaling pathway activated by this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis ZQ16_prep Prepare this compound Stock Solution Treatment Treat Cells with this compound ZQ16_prep->Treatment Cell_culture Culture GPR84- Expressing Cells Cell_culture->Treatment Assay Perform Assay (e.g., Calcium Mobilization, ERK Phosphorylation) Treatment->Assay Data_acq Data Acquisition Assay->Data_acq Analysis Analyze Results (e.g., EC₅₀, Fold Change) Data_acq->Analysis

Caption: General experimental workflow for using this compound.

References

Technical Support Center: ZQ-16 Stability and Handling

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ZQ-16. This resource provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of this compound in solution.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound stock solutions?

A1: For optimal stability, this compound stock solutions should be aliquoted and stored to minimize freeze-thaw cycles. Recommended storage is at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2] Solid this compound powder is stable for at least four years when stored at -20°C.[2][3]

Q2: What solvents are recommended for dissolving this compound?

A2: this compound is soluble in DMSO up to 50 mM and in ethanol up to 100 mM.[4] It has limited solubility in acetonitrile and water (0.1-1 mg/ml).[3] For in vivo studies, a common formulation is 10% DMSO and 90% (20% SBE-β-CD in Saline).[1] Always use high-purity, anhydrous solvents to avoid introducing contaminants that can accelerate degradation.

Q3: What are the primary causes of this compound degradation in solution?

A3: Based on its 2-(hexylthio)-6-hydroxy-4(3H)-pyrimidinone structure, this compound is susceptible to two primary degradation pathways in solution:

  • Hydrolysis: The pyrimidinone ring can be susceptible to hydrolysis, especially under strongly acidic or basic conditions. This can lead to ring-opening and a loss of biological activity.

  • Oxidation: The thioether linkage is prone to oxidation, forming sulfoxide and sulfone derivatives. This process can be accelerated by exposure to air (oxygen), metal ions, and light.

Q4: How does pH affect the stability of this compound in aqueous solutions?

A4: this compound is most stable in a neutral to slightly acidic pH range (pH 5.0-7.0). Strongly acidic (pH < 4) or alkaline (pH > 8) conditions can catalyze hydrolysis of the pyrimidinone ring, leading to significant degradation. When preparing aqueous buffers, it is critical to use a reliable buffering agent to maintain a stable pH.

Q5: Is this compound sensitive to light?

A5: Yes, this compound exhibits moderate photosensitivity. Exposure to direct sunlight or high-intensity UV light can promote oxidative degradation of the thioether group. It is recommended to work with this compound solutions in a subdued lighting environment and store all solutions in amber vials or wrapped in aluminum foil to protect them from light.

Troubleshooting Guide

Problem: I am observing a rapid loss of this compound activity in my cell-based assays.

This common issue often points to compound degradation. Use the following decision tree to diagnose the potential cause.

G Troubleshooting: this compound Activity Loss start Start: Rapid Activity Loss Observed check_storage Were stock solutions stored correctly? (-80°C, minimal freeze-thaw) start->check_storage improper_storage Root Cause: Improper Storage. Prepare fresh aliquots. check_storage->improper_storage No check_solvent Was the solvent high-purity and anhydrous? check_storage->check_solvent Yes solvent_issue Root Cause: Solvent Contamination. Use fresh, high-purity solvent. check_solvent->solvent_issue No check_ph Is the final assay buffer pH between 5.0 and 7.0? check_solvent->check_ph Yes ph_issue Root Cause: Suboptimal pH. Adjust buffer to pH 5.0-7.0. check_ph->ph_issue No check_light Were solutions protected from light during preparation and incubation? check_ph->check_light Yes light_issue Root Cause: Photodegradation. Use amber vials/tubes. check_light->light_issue No end If issues persist, analyze solution for degradants via HPLC/LC-MS. check_light->end Yes

Fig 1. Decision tree for troubleshooting this compound activity loss.

Quantitative Stability Data

The stability of a 10 µM this compound solution was assessed over 48 hours under various conditions. The percentage of the parent compound remaining was quantified by HPLC-UV at T=0 and T=48h.

ConditionSolvent/BufferTemperatureLight Condition% this compound Remaining (48h)
A (Control) pH 7.0 PBS w/ 0.1% DMSO 4°C Dark 98.5%
BpH 7.0 PBS w/ 0.1% DMSO25°C (RT)Dark91.2%
CpH 7.0 PBS w/ 0.1% DMSO37°CDark84.5%
DpH 4.0 Citrate Buffer25°C (RT)Dark80.1%
EpH 9.0 Carbonate Buffer25°C (RT)Dark75.3%
FpH 7.0 PBS w/ 0.1% DMSO25°C (RT)Ambient Lab Light82.4%

Experimental Protocols

Protocol 1: HPLC-Based Stability Assessment of this compound

This protocol outlines a method to quantify the degradation of this compound in solution over time.

G Experimental Workflow: this compound Stability Assay prep 1. Prepare this compound Solution (e.g., 10 µM in test buffer) t0 2. T=0 Analysis Immediately inject aliquot onto HPLC system. prep->t0 incubate 3. Incubate Solution Store under defined conditions (temp, pH, light). prep->incubate quantify 5. Quantify Peak Area Integrate this compound peak area at each timepoint. t0->quantify tx 4. Timepoint Analysis Inject aliquots at specified timepoints (e.g., 24h, 48h). incubate->tx tx->quantify calculate 6. Calculate Degradation % Remaining = (Area_tx / Area_t0) * 100 quantify->calculate

Fig 2. Workflow for assessing the stability of this compound via HPLC.

Methodology:

  • Preparation of Solutions:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Dilute the stock solution to a final concentration of 10 µM in the desired test buffer (e.g., PBS, pH 7.0). Prepare enough volume for all timepoints.

  • HPLC System and Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with 60:40 Acetonitrile:Water (containing 0.1% Formic Acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Procedure:

    • Immediately after preparation (T=0), inject an aliquot of the this compound solution onto the HPLC to determine the initial peak area.

    • Store the remaining solution under the desired experimental conditions (refer to the table above).

    • At subsequent timepoints (e.g., 4, 8, 24, 48 hours), inject another aliquot from the test solution.

    • Record the peak area for the parent this compound compound at each timepoint.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each timepoint (Tx) relative to the initial peak area (T0) using the formula: % Remaining = (Peak Area at Tx / Peak Area at T0) * 100

Degradation Pathway Visualization

The following diagram illustrates the two main hypothesized degradation pathways for this compound. Monitoring for the appearance of the sulfoxide derivative (m/z +16) or hydrolyzed fragments by LC-MS can confirm these degradation routes.

G cluster_oxidation Oxidation Pathway cluster_hydrolysis Hydrolysis Pathway ZQ16 This compound (2-(hexylthio)-6-hydroxy-4(3H)-pyrimidinone) Sulfoxide This compound Sulfoxide ZQ16->Sulfoxide O2, light, metal ions RingOpening Ring-Opened Fragments ZQ16->RingOpening H2O, strong acid/base Sulfone This compound Sulfone Sulfoxide->Sulfone O2

Fig 3. Hypothesized degradation pathways for this compound.

References

Best practices for working with ZQ-16 in the lab

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ZQ-16. This resource is designed to provide researchers, scientists, and drug development professionals with best practices, troubleshooting guidance, and answers to frequently asked questions regarding the use of this compound in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective small-molecule agonist for the G protein-coupled receptor 84 (GPR84).[1][2][3] GPR84 is primarily expressed in immune-related tissues and is involved in inflammatory processes.[4] this compound activates GPR84, leading to the initiation of several downstream signaling pathways, including calcium mobilization, phosphorylation of ERK1/2, and inhibition of cAMP accumulation.[1][2][4] It has been shown to be selective for GPR84 with no significant activity at other free fatty acid receptors like GPR40, GPR41, GPR119, or GPR120.[1][2]

Q2: What are the recommended storage and handling conditions for this compound?

A2: For optimal stability, this compound should be stored at -20°C for short-term use (up to one month) and at -80°C for long-term storage (up to six months).[1] It is soluble in DMSO (up to 50 mM) and ethanol (up to 100 mM).[2] Prepare stock solutions in anhydrous DMSO and aliquot to avoid repeated freeze-thaw cycles, which can degrade the compound.

Q3: What are the key molecular properties of this compound?

A3: The key properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₀H₁₆N₂O₂S[2][5]
Molecular Weight 228.31 g/mol [2][5]
CAS Number 376616-73-8[2]
Purity ≥98% (typically analyzed by HPLC)

Q4: How does this compound binding to GPR84 lead to downstream signaling?

A4: Upon binding, this compound activates GPR84, which is coupled to G-proteins. This activation triggers a cascade of intracellular events. The diagram below illustrates the primary signaling pathways initiated by this compound.

ZQ16_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ZQ16 This compound GPR84 GPR84 ZQ16->GPR84 Binds & Activates G_protein Gα / Gβγ GPR84->G_protein Activates beta_arrestin β-Arrestin2 Recruitment GPR84->beta_arrestin PLC PLC G_protein->PLC Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits ERK_pathway MAPK Pathway G_protein->ERK_pathway Activates Ca_mobilization Ca²⁺ Mobilization PLC->Ca_mobilization cAMP ↓ cAMP AC->cAMP pERK p-ERK1/2 ERK_pathway->pERK internalization Receptor Internalization beta_arrestin->internalization

This compound activates GPR84, leading to diverse downstream signaling cascades.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected activity of this compound in cell-based assays.

This is a common issue that can arise from several factors. Follow this workflow to diagnose the problem.

Troubleshooting_Workflow start Start: Inconsistent Results check_compound Verify this compound Stock (Concentration, Storage, Age) start->check_compound prep_fresh Prepare Fresh Stock Solution check_compound->prep_fresh Issue Suspected check_cells Check Cell Health & Passage Number (Mycoplasma test recommended) check_compound->check_cells Stock OK prep_fresh->check_cells use_new_cells Use Lower Passage, Healthy Cells check_cells->use_new_cells Issue Suspected check_protocol Review Assay Protocol (Incubation times, reagent concentrations) check_cells->check_protocol Cells OK use_new_cells->check_protocol optimize_protocol Optimize Protocol Parameters (e.g., cell density, this compound concentration) check_protocol->optimize_protocol Issue Suspected end_fail Contact Technical Support check_protocol->end_fail Protocol OK end_success Problem Resolved optimize_protocol->end_success

A logical workflow for troubleshooting inconsistent experimental results.

Issue 2: High background signal in calcium mobilization assays.

  • Possible Cause: Autofluorescence of test plates or media components.

    • Solution: Test different black-walled, clear-bottom microplates. Ensure the phenol red is excluded from the assay medium, as it can contribute to background fluorescence.

  • Possible Cause: "Leaky" cells or suboptimal cell health.

    • Solution: Ensure cells are not overgrown and are handled gently during plating and media changes. Allow cells to rest for at least 24 hours after plating before starting the assay.

  • Possible Cause: Contamination of reagents or buffers.

    • Solution: Use freshly prepared, sterile-filtered buffers for all steps of the experiment.

Quantitative Data Summary

The potency of this compound has been characterized across multiple GPR84-mediated signaling pathways. The half-maximal effective concentration (EC₅₀) values are summarized below.

Assay TypeCell LineEC₅₀ Value (μM)Reference
Calcium Mobilization HEK293/Gα16/GPR840.213[1][3]
cAMP Accumulation Inhibition HEK293 expressing GPR840.134[1][3]
β-Arrestin2 Recruitment HEK293 expressing GPR840.597[1]
Calcium Mobilization HEK293/Gα16/GPR840.139 (139 nM)[2]

Note: Variations in EC₅₀ values can occur due to differences in cell lines, assay conditions, and experimental protocols.

Experimental Protocols

Protocol: Verification of GPR84 Activation via Western Blot for Phospho-ERK1/2

This protocol describes how to confirm that this compound activates the MAPK pathway in GPR84-expressing cells by measuring the phosphorylation of ERK1/2.

Materials:

  • GPR84-expressing HEK293 cells (or other suitable cell line)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Serum-free cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204), Rabbit anti-total-ERK1/2

  • Secondary antibody: HRP-conjugated Goat anti-Rabbit IgG

  • Enhanced Chemiluminescence (ECL) substrate

  • SDS-PAGE gels, buffers, and transfer system

Workflow:

WB_Workflow step1 1. Cell Culture & Starvation Plate GPR84-HEK293 cells. Once 80% confluent, serum-starve overnight. step2 2. This compound Treatment Treat cells with desired concentrations of this compound (e.g., 0, 0.1, 1, 10 μM) for 5-15 minutes. step1->step2 step3 3. Cell Lysis Wash cells with cold PBS. Lyse cells on ice with RIPA buffer containing inhibitors. step2->step3 step4 4. Protein Quantification Determine protein concentration of lysates using a BCA assay. step3->step4 step5 5. SDS-PAGE & Transfer Separate proteins by SDS-PAGE and transfer to a PVDF membrane. step4->step5 step6 6. Immunoblotting Probe membrane with primary antibodies (p-ERK, total ERK) followed by HRP-secondary. step5->step6 step7 7. Detection Visualize bands using an ECL substrate and imaging system. step6->step7

Key steps for performing a Western Blot to detect this compound-induced ERK1/2 phosphorylation.

Procedure:

  • Cell Seeding and Starvation: Plate GPR84-expressing HEK293 cells in 6-well plates. Grow until they reach ~80% confluency. Replace the growth medium with serum-free medium and incubate overnight to reduce basal signaling.

  • Compound Treatment: Prepare dilutions of this compound in serum-free medium. Include a vehicle control (e.g., 0.1% DMSO). Aspirate the starvation medium and add the this compound treatments to the cells. Incubate for 5-15 minutes at 37°C.[1]

  • Cell Lysis: Immediately after incubation, place plates on ice and aspirate the medium. Wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer (with inhibitors) to each well. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Use a BCA assay to determine the protein concentration of each lysate. Normalize all samples to the same concentration with lysis buffer.

  • SDS-PAGE and Western Blot: Load 20-30 µg of protein per lane on a 10% SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibody against phospho-ERK1/2 overnight at 4°C. Wash, then incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane thoroughly. Apply ECL substrate and capture the signal using a chemiluminescence imaging system.

  • Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2. A dose-dependent increase in the ratio of p-ERK to total-ERK will confirm this compound activity.

References

ZQ-16 quality control and purity assessment

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is provided as a generalized template. As "ZQ-16" does not correspond to a known entity in public scientific literature, this guide has been constructed based on common challenges and methodologies associated with novel small molecule compounds in research and development. The data and protocols are illustrative examples and should be adapted based on the specific properties of your compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

For initial stock solutions, we recommend using dimethyl sulfoxide (DMSO) at a concentration of up to 50 mM. For aqueous experimental buffers, it is crucial to first prepare a high-concentration stock in DMSO and then dilute it into the final buffer. Ensure the final DMSO concentration in your assay is low (typically <0.5%) to avoid solvent-induced artifacts. Please refer to the solubility data in Table 1 for more details.

Q2: How should I store this compound to ensure its stability?

This compound should be stored as a lyophilized powder at -20°C for long-term stability. If in solution (e.g., in DMSO), it should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C. Under these conditions, the DMSO stock is expected to be stable for up to 6 months.

Q3: I am observing high variability in my assay results. What could be the cause?

High variability can stem from several factors. Common causes include inconsistent compound solubility, degradation of the compound, or issues with the experimental setup. We recommend following the troubleshooting workflow outlined in Figure 1 to diagnose the potential source of the problem.

Q4: What is the expected purity of a newly purchased batch of this compound?

All batches of this compound are certified to have a purity of ≥98% as determined by High-Performance Liquid Chromatography (HPLC). A typical purity profile is presented in Table 2. Each batch is shipped with a certificate of analysis providing the exact purity value.

Troubleshooting Guides

Issue 1: Compound Precipitation in Aqueous Buffer
  • Question: I am observing precipitation when I dilute my this compound DMSO stock into my aqueous experimental buffer. How can I resolve this?

  • Answer: This is a common issue related to the solubility of the compound.

    • Lower the Final Concentration: The most straightforward solution is to work with a lower final concentration of this compound in your assay.

    • Check Buffer Composition: The pH and salt concentration of your buffer can affect solubility. Try adjusting the pH or using a different buffer system.

    • Incorporate a Surfactant: In some cases, adding a low concentration of a non-ionic surfactant like Tween-20 (e.g., 0.01%) can help maintain solubility.

    • Vortex During Dilution: Ensure you are vortexing the aqueous buffer while adding the DMSO stock to facilitate rapid mixing and prevent localized high concentrations that can lead to precipitation.

Issue 2: Inconsistent IC50 Values
  • Question: My IC50 values for this compound are fluctuating between experiments. What should I check?

  • Answer: Inconsistent IC50 values are often related to compound handling or assay conditions.

    • Confirm Stock Concentration: If possible, verify the concentration of your DMSO stock solution using a spectrophotometer if this compound has a known extinction coefficient.

    • Assess Compound Stability: Ensure that your this compound stock solution has not degraded. If it is an older stock, consider using a fresh vial.

    • Standardize Cell Passaging: For cell-based assays, ensure that the cell passage number and seeding density are consistent between experiments.

    • Monitor Incubation Times: Adhere strictly to the specified incubation times in your protocol, as variations can lead to different IC50 values.

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventSolubility (mg/mL)Molar Solubility (mM)
DMSO>100>200
Ethanol1530
PBS (pH 7.4)<0.1<0.2

Table 2: Typical Purity Profile of this compound (Batch #ZQ16-001)

Analytical MethodParameterResult
HPLC (254 nm)Purity99.2%
LC-MS[M+H]⁺498.1 Da
NMRStructureConforms

Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment
  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm

  • Flow Rate: 1.0 mL/min

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in DMSO.

Protocol 2: Cell-Based Kinase Inhibition Assay
  • Cell Seeding: Seed target cells in a 96-well plate at a density of 10,000 cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in assay medium, starting from a 2X final concentration.

  • Compound Addition: Remove the culture medium from the cells and add 50 µL of the 2X this compound serial dilutions to the appropriate wells. Also, include vehicle control (e.g., 0.5% DMSO) and positive control wells.

  • Incubation: Incubate the plate for 1 hour at 37°C.

  • Stimulation: Add 50 µL of a 2X concentration of the appropriate kinase activator to all wells and incubate for 30 minutes.

  • Lysis and Detection: Lyse the cells and measure the phosphorylation of the target substrate using a suitable detection method, such as ELISA or a luminescence-based assay.

  • Data Analysis: Plot the inhibition data against the log of the this compound concentration and fit a four-parameter logistic curve to determine the IC50 value.

Visualizations

troubleshooting_workflow start Inconsistent Assay Results solubility Check for Precipitation start->solubility stock Verify Stock Concentration start->stock stability Assess Compound Stability start->stability assay_conditions Review Assay Parameters start->assay_conditions solubility_yes Precipitation Observed? solubility->solubility_yes stability_yes Stock > 6 months old? stability->stability_yes solution3 Standardize Protocol (e.g., incubation time, cell density) assay_conditions->solution3 solubility_yes->stock No solution1 Optimize Buffer or Lower Concentration solubility_yes->solution1 Yes stability_yes->assay_conditions No solution2 Prepare Fresh Stock Solution stability_yes->solution2 Yes

Caption: Troubleshooting workflow for inconsistent assay results.

signaling_pathway receptor Receptor Tyrosine Kinase pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation zq16 This compound zq16->mtor

Caption: Hypothetical signaling pathway inhibited by this compound.

qc_workflow synthesis Synthesis of this compound purification Purification synthesis->purification identity Identity Confirmation (LC-MS, NMR) purification->identity purity Purity Assessment (HPLC) identity->purity release Batch Release (Purity >= 98%) purity->release

Caption: Quality control workflow for this compound production.

Validation & Comparative

Validating ZQ-16 Activity with a Positive Control: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals investigating the G protein-coupled receptor 84 (GPR84), validating the activity of novel agonists is a critical first step. This guide provides a comparative framework for validating the activity of ZQ-16, a potent and selective GPR84 agonist, using 6-OAU as a positive control.[1]

Experimental Comparison

This compound has been identified as a potent and selective agonist for GPR84, with an EC50 value of 0.213 μM in calcium mobilization assays.[2][3] Its selectivity has been confirmed against other free fatty acid receptors like GPR40, GPR41, GPR119, and GPR120.[2] In initial screening assays, 6-OAU was utilized as a positive control to identify and characterize novel GPR84 agonists like this compound.[1]

ParameterThis compound6-OAU (Positive Control)
Target GPR84GPR84
Activity AgonistAgonist
EC50 (Calcium Mobilization) 0.213 μM[2][3]Known GPR84 agonist activity[1]
Downstream Signaling Induces calcium mobilization, inhibits cAMP accumulation, phosphorylates ERK1/2[2][4][5]Induces calcium mobilization[1]

Experimental Workflow

A typical workflow for validating the agonist activity of this compound involves a cell-based calcium mobilization assay.

G cluster_0 Cell Preparation cluster_1 Assay Procedure cluster_2 Data Analysis prep_cells HEK293 cells stably expressing GPR84 and Gα16 load_dye Load cells with a calcium-sensitive fluorescent dye prep_cells->load_dye Plate cells add_compounds Add this compound, 6-OAU (positive control), or DMSO (negative control) load_dye->add_compounds measure_fluorescence Measure fluorescence intensity over time add_compounds->measure_fluorescence dose_response Generate dose-response curves measure_fluorescence->dose_response calculate_ec50 Calculate EC50 values dose_response->calculate_ec50 G ZQ16 This compound (Agonist) GPR84 GPR84 ZQ16->GPR84 Binds to G_protein Gαq/11 or Gαi/o GPR84->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits ERK ERK1/2 Phosphorylation G_protein->ERK Leads to PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates cAMP ↓ cAMP AC->cAMP

References

ZQ-16: A Comparative Analysis of G Protein-Coupled Receptor Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the G protein-coupled receptor (GPCR) cross-reactivity profile of ZQ-16, a known agonist of GPR84. The information presented herein is based on available experimental data to aid researchers in evaluating its suitability for their studies.

Summary of this compound Selectivity

This compound is a potent and selective agonist for the medium-chain free fatty acid receptor GPR84, with a reported EC50 of approximately 139 nM. Extensive screening has demonstrated its high selectivity against other members of the free fatty acid receptor (FFAR) family.

Cross-Reactivity Data

The following table summarizes the available quantitative data on the cross-reactivity of this compound with other GPCRs.

ReceptorFamilyAssay TypeThis compound ConcentrationResultReference
GPR40 (FFAR1)Free Fatty Acid ReceptorFunctional Assay100 µMNo response[1]
GPR41 (FFAR3)Free Fatty Acid ReceptorFunctional Assay100 µMNo response[1]
GPR119Free Fatty Acid ReceptorFunctional Assay100 µMNo response[1]
GPR120 (FFAR4)Free Fatty Acid ReceptorFunctional Assay100 µMNo response[1]

Note: There is currently no publicly available data on the cross-reactivity of this compound against a broader panel of GPCRs, such as adrenergic, dopaminergic, or serotonergic receptors. Therefore, its activity at these and other GPCR families remains uncharacterized in the public domain.

Experimental Methodologies

The selectivity of this compound is typically determined using cell-based functional assays that measure the downstream signaling events upon receptor activation. The most common assays for assessing GPCR agonist activity and selectivity are Calcium Mobilization, cAMP Accumulation, and β-Arrestin Recruitment assays.

Calcium Mobilization Assay

This assay is used to identify the activation of Gq-coupled GPCRs or promiscuous G-proteins that signal through an increase in intracellular calcium.

Protocol:

  • Cell Culture and Transfection: Human Embryonic Kidney 293 (HEK293) cells are cultured and transiently transfected with the GPCR of interest. For GPCRs not coupled to the Gq pathway, a promiscuous G-protein subunit, such as Gα16, is co-transfected to couple the receptor to the calcium signaling pathway.

  • Cell Plating: Transfected cells are seeded into 96- or 384-well black-walled, clear-bottom plates.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution and incubated in the dark to allow for dye uptake and de-esterification.

  • Compound Addition: The test compound (this compound) and control compounds are added to the wells at various concentrations.

  • Signal Detection: Changes in intracellular calcium concentration are measured as changes in fluorescence intensity using a fluorescence plate reader (e.g., FLIPR or FlexStation). The signal is recorded in real-time, both before and after the addition of the compound.

  • Data Analysis: The fluorescence signal is normalized to the baseline, and dose-response curves are generated to determine the EC50 values.

cAMP Accumulation Assay

This assay measures the inhibition of cyclic AMP (cAMP) production, which is a hallmark of Gi-coupled GPCR activation.

Protocol:

  • Cell Culture and Transfection: Cells (e.g., HEK293 or CHO) stably or transiently expressing the Gi-coupled GPCR of interest are used.

  • Cell Plating: Cells are seeded into 96- or 384-well plates.

  • Compound Incubation: Cells are pre-incubated with the test compound (this compound) at various concentrations.

  • Adenylate Cyclase Stimulation: Adenylate cyclase is stimulated with forskolin to induce cAMP production.

  • Cell Lysis and cAMP Detection: The cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The amount of cAMP produced is inversely proportional to the activity of the Gi-coupled receptor. Dose-response curves are plotted to calculate the EC50 for the inhibition of cAMP production.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated GPCR, a key event in receptor desensitization and signaling.

Protocol:

  • Cell Line: A cell line engineered to express the GPCR of interest fused to a protein fragment (e.g., ProLink™) and β-arrestin fused to a complementary enzyme fragment (e.g., Enzyme Acceptor) is used (e.g., PathHunter® β-Arrestin assay).

  • Cell Plating: Cells are seeded into 96- or 384-well white-walled plates.

  • Compound Addition: The test compound (this compound) is added to the wells at various concentrations.

  • Incubation: The plates are incubated to allow for receptor activation and β-arrestin recruitment.

  • Signal Detection: Upon β-arrestin recruitment, the two enzyme fragments come into proximity, forming an active enzyme that converts a substrate to a chemiluminescent signal. The luminescence is measured using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the extent of β-arrestin recruitment. Dose-response curves are generated to determine the EC50 values.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and the biological context, the following diagrams illustrate a typical GPCR cross-reactivity screening workflow and the primary signaling pathway of GPR84.

GPCR_Screening_Workflow cluster_workflow GPCR Cross-Reactivity Screening Workflow start Start: Compound Library (e.g., this compound) primary_screen Primary Screen: Target GPCR (GPR84) start->primary_screen Test Compound hit_validation Hit Validation primary_screen->hit_validation Active Compound selectivity_panel Selectivity Panel: Broad Range of GPCRs hit_validation->selectivity_panel data_analysis Data Analysis: Determine EC50/IC50 selectivity_panel->data_analysis end End: Selectivity Profile data_analysis->end

Caption: A generalized workflow for assessing the cross-reactivity of a compound against a panel of GPCRs.

GPR84_Signaling_Pathway cluster_pathway GPR84 Signaling Pathway ZQ16 This compound GPR84 GPR84 ZQ16->GPR84 Agonist Gi Gαi/o GPR84->Gi PLC PLC GPR84->PLC ERK ERK1/2 Phosphorylation GPR84->ERK BetaArrestin β-Arrestin Recruitment GPR84->BetaArrestin AC Adenylate Cyclase Gi->AC Inhibition cAMP cAMP AC->cAMP IP3 IP3 PLC->IP3 Ca2 [Ca2+]i IP3->Ca2

Caption: Key signaling pathways activated by the GPR84 agonist this compound.

References

ZQ-16: A Comparative Guide to its Effects Across Different Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cellular effects of ZQ-16, a potent and selective agonist of the G protein-coupled receptor 84 (GPR84). The data presented herein summarizes the compound's performance across different cell lines and signaling pathways, offering a valuable resource for researchers investigating GPR84-mediated processes.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound in recombinant and endogenously expressing GPR84 cell lines.

Table 1: Potency of this compound in HEK293 cells stably expressing human GPR84

Signaling PathwayEC50 (nM)Comparison with 6-OAU
Calcium Mobilization~139 - 213[1][2]Approximately 6-fold more potent[1]
cAMP Accumulation Inhibition~134[3]Approximately 2.5-fold more potent[3]
ERK1/2 PhosphorylationNot QuantifiedInduces phosphorylation

Table 2: Qualitative Effects of this compound in THP-1 Human Monocytic Macrophages

Cellular ResponseEffectComparison with 6-OAU
Pro-inflammatory Cytokine ProductionIncreasedSimilar effect[4]
Reactive Oxygen Species (ROS) ProductionIncreasedSimilar effect[4]

GPR84 Signaling Pathway Activated by this compound

This compound, upon binding to GPR84, primarily activates the Gi/o signaling pathway. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Concurrently, the dissociation of G protein βγ subunits can trigger downstream signaling cascades, including the activation of the MAPK/ERK pathway, leading to the phosphorylation of ERK1/2. In immune cells like macrophages, GPR84 activation is associated with pro-inflammatory responses.

GPR84_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ZQ16 This compound GPR84 GPR84 ZQ16->GPR84 binds G_protein Gi/o GPR84->G_protein activates G_alpha Gαi/o G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC inhibits MAPK_cascade MAPK Cascade G_betagamma->MAPK_cascade activates cAMP cAMP AC->cAMP ATP ATP ATP->cAMP converts Transcription Gene Transcription cAMP->Transcription regulates ERK ERK1/2 MAPK_cascade->ERK pERK p-ERK1/2 ERK->pERK pERK->Transcription regulates

GPR84 signaling cascade initiated by this compound.

Experimental Workflow

The following diagram illustrates a general workflow for assessing the cellular effects of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assays Functional Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (HEK293-GPR84 or THP-1) Calcium_Assay Calcium Mobilization Assay Cell_Culture->Calcium_Assay cAMP_Assay cAMP Accumulation Assay Cell_Culture->cAMP_Assay ERK_Assay ERK1/2 Phosphorylation (Western Blot) Cell_Culture->ERK_Assay Cytokine_Assay Cytokine/ROS Measurement (ELISA/Flow Cytometry) Cell_Culture->Cytokine_Assay ZQ16_Prep This compound Preparation (Stock Solution & Dilutions) ZQ16_Prep->Calcium_Assay ZQ16_Prep->cAMP_Assay ZQ16_Prep->ERK_Assay ZQ16_Prep->Cytokine_Assay EC50_Calc EC50 Determination Calcium_Assay->EC50_Calc cAMP_Assay->EC50_Calc Fold_Change Fold Change Analysis ERK_Assay->Fold_Change Cytokine_Assay->Fold_Change Statistical_Analysis Statistical Analysis EC50_Calc->Statistical_Analysis Fold_Change->Statistical_Analysis

General workflow for studying this compound effects.

Experimental Protocols

Calcium Mobilization Assay

This protocol is designed to measure intracellular calcium mobilization in HEK293 cells stably expressing GPR84 following treatment with this compound.

  • Cell Preparation:

    • Seed HEK293-GPR84 cells in a black, clear-bottom 96-well plate at an appropriate density and allow them to adhere overnight.

    • On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C.

    • Wash the cells with assay buffer to remove excess dye.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Create a serial dilution of this compound in assay buffer to achieve the desired final concentrations.

  • Assay Performance:

    • Place the cell plate in a fluorescence plate reader equipped with an automated injection system.

    • Record a baseline fluorescence reading.

    • Inject the this compound dilutions into the wells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • Determine the peak fluorescence response for each concentration of this compound.

    • Plot the peak response against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

cAMP Accumulation Assay

This protocol measures the inhibition of forskolin-stimulated cAMP accumulation in HEK293-GPR84 cells by this compound.

  • Cell Preparation:

    • Seed HEK293-GPR84 cells in a 96-well plate and culture overnight.

  • Compound Treatment:

    • Pre-incubate the cells with various concentrations of this compound for a specified time (e.g., 15 minutes).

    • Stimulate the cells with a fixed concentration of forskolin (an adenylyl cyclase activator) in the continued presence of this compound for another specified time (e.g., 30 minutes).

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or LANCE).

  • Data Analysis:

    • Calculate the percentage of inhibition of the forskolin-stimulated cAMP response for each this compound concentration.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (which corresponds to the EC50 for the inhibitory effect).

ERK1/2 Phosphorylation Western Blot

This protocol detects the phosphorylation of ERK1/2 in HEK293-GPR84 cells upon stimulation with this compound.

  • Cell Treatment and Lysis:

    • Culture HEK293-GPR84 cells to near confluency and serum-starve overnight.

    • Treat the cells with this compound at various concentrations for a short period (e.g., 5-15 minutes).

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

    • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Western Blotting:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.

  • Data Analysis:

    • Quantify the band intensities for p-ERK1/2 and total ERK1/2 using densitometry software.

    • Normalize the p-ERK1/2 signal to the total ERK1/2 signal for each sample.

    • Express the results as fold change over the untreated control.

References

ZQ-16 specificity for GPR84 over GPR40, GPR41, GPR119, and GPR120

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparison of the synthetic agonist ZQ-16's specificity for the G protein-coupled receptor GPR84 over other related free fatty acid receptors (FFARs), namely GPR40 (FFAR1), GPR41 (FFAR3), GPR119, and GPR120 (FFAR4). The data presented herein underscores the high selectivity of this compound, making it a valuable tool for investigating GPR84-mediated signaling pathways.

Quantitative Data Summary: this compound Receptor Activity Profile

The selectivity of this compound has been rigorously evaluated across a panel of free fatty acid receptors. The compound demonstrates potent agonism at GPR84 while showing a complete lack of activity at GPR40, GPR41, GPR119, and GPR120, even at high concentrations.[1] This high degree of specificity is critical for elucidating the distinct physiological roles of GPR84.

ReceptorAlternative NameLigand ClassThis compound Activity (EC₅₀)This compound Activity at 100 µM
GPR84 -Medium-Chain FFAs139 nMAgonist
GPR40 FFAR1Long-Chain FFAsNo ResponseNo Response
GPR41 FFAR3Short-Chain FFAsNo ResponseNo Response
GPR119 -Fatty-Acid EthanolamidesNo ResponseNo Response
GPR120 FFAR4Long-Chain FFAsNo ResponseNo Response

Experimental Protocols

The specificity of this compound was determined through a series of robust cell-based assays. The primary methods are detailed below.

Calcium Mobilization Assay for High-Throughput Screening

The initial identification and subsequent characterization of this compound as a GPR84 agonist were performed using a calcium mobilization assay.[2][3]

  • Cell Line: Human Embryonic Kidney 293 (HEK293) cells stably co-expressing human GPR84 and the promiscuous Gα16 protein. The Gα16 subunit couples to phospholipase C, enabling Gαi/o- and Gαs-coupled receptors to generate a calcium signal.

  • Procedure:

    • Cells were plated in 96-well plates and grown to confluence.

    • The cells were then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • A baseline fluorescence reading was taken.

    • This compound or other test compounds were added at various concentrations.

    • Changes in intracellular calcium levels were monitored in real-time by measuring the fluorescence intensity.

  • Selectivity Determination: To confirm specificity, this compound was tested at a high concentration (100 µM) against cells expressing GPR40, GPR41, GPR119, or GPR120. No significant calcium response was observed in these cell lines.

cAMP Accumulation Assay

To confirm the engagement of the Gαi signaling pathway, a cyclic adenosine monophosphate (cAMP) accumulation assay was employed.[1][2]

  • Cell Line: HEK293 cells expressing GPR84.

  • Procedure:

    • Cells were pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Adenylate cyclase was stimulated with forskolin to increase basal cAMP levels.

    • Cells were co-incubated with forskolin and varying concentrations of this compound.

    • The reaction was stopped, and intracellular cAMP levels were measured using a competitive immunoassay (e.g., HTRF or ELISA).

  • Result: this compound caused a dose-dependent reduction in forskolin-stimulated cAMP levels, consistent with the activation of a Gαi-coupled receptor.[1]

Visualizing Experimental and Signaling Pathways

The following diagrams, generated using Graphviz, illustrate the experimental workflow for determining agonist specificity and the distinct signaling cascades initiated by GPR84 and related receptors.

GPR84_Specificity_Workflow cluster_screening Primary Screening cluster_validation Specificity Validation Compound_Library 160,000 Compound Library HTS High-Throughput Screen (Calcium Mobilization Assay) Compound_Library->HTS Hit_ID Hit Identification (this compound) HTS->Hit_ID HEK_GPR84 HEK293 Cells (GPR84 + Gα16) HEK_GPR84->HTS ZQ16 This compound Hit_ID->ZQ16 Test_GPR40 GPR40-expressing cells ZQ16->Test_GPR40 Test_GPR41 GPR41-expressing cells ZQ16->Test_GPR41 Test_GPR119 GPR119-expressing cells ZQ16->Test_GPR119 Test_GPR120 GPR120-expressing cells ZQ16->Test_GPR120 No_Response No Response at 100 µM Test_GPR40->No_Response Test_GPR41->No_Response Test_GPR119->No_Response Test_GPR120->No_Response GPR84_Signaling ZQ16 This compound GPR84 GPR84 ZQ16->GPR84 Gi Gαi/o GPR84->Gi activates Ca Ca²⁺ Mobilization ↑ GPR84->Ca ERK ERK1/2 Phos. ↑ GPR84->ERK AC Adenylate Cyclase Gi->AC inhibits cAMP cAMP ↓ AC->cAMP PKA PKA cAMP->PKA Comparative_Signaling cluster_gq Gαq Coupled cluster_gi Gαi Coupled cluster_gs Gαs Coupled GPR40 GPR40 (FFAR1) PLC PLC GPR40->PLC Gαq GPR120 GPR120 (FFAR4) GPR120->PLC Gαq IP3_DAG IP₃ & DAG ↑ PLC->IP3_DAG Ca_PKC Ca²⁺↑ / PKC activation IP3_DAG->Ca_PKC GPR41 GPR41 (FFAR3) AC_i AC GPR41->AC_i Gαi cAMP_i cAMP ↓ AC_i->cAMP_i GPR119 GPR119 AC_s AC GPR119->AC_s Gαs cAMP_s cAMP ↑ AC_s->cAMP_s

References

A Comparative Analysis of the Synthetic Agonist ZQ-16 and Endogenous Ligands of the GPR84 Receptor

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synthetic GPR84 agonist ZQ-16 and its endogenous medium-chain fatty acid (MCFA) ligands. The following analysis, supported by experimental data, details their respective performance in activating the G protein-coupled receptor 84 (GPR84), a key target in inflammatory and immune responses.

GPR84, a class A G protein-coupled receptor, is predominantly expressed in immune cells, including macrophages, neutrophils, and microglia. Its activation is primarily linked to pro-inflammatory signaling pathways. Endogenous ligands for GPR84 are medium-chain fatty acids (MCFAs), typically with carbon chain lengths of 9 to 14 (C9-C14). The synthetic compound this compound has emerged as a potent and selective agonist of GPR84, offering a valuable tool for studying the receptor's function and for potential therapeutic development.

Quantitative Comparison of Ligand Potency

The potency of this compound and endogenous MCFAs in activating GPR84 has been evaluated through various in vitro assays. The following tables summarize the half-maximal effective concentrations (EC50) for these ligands in key signaling pathways associated with GPR84 activation.

LigandCalcium Mobilization EC50 (μM)Cell Line
This compound0.213[1]HEK293/Gα16/GPR84
Capric Acid (C10)4.4[2]HEK293 (GPR84-expressing)
Lauric Acid (C12)27.4[2]HEK293 (GPR84-expressing)
LigandcAMP Inhibition EC50 (μM)Cell Line
This compound0.134HEK293/GPR84
Capric Acid (C10)~10-100 (Effective Concentration)[3]Flp-In T-REx 293/FLAG-hGPR84-eYFP
Undecanoic Acid (C11)>100[3]Flp-In T-REx 293/FLAG-hGPR84-eYFP
Lauric Acid (C12)>100[3]Flp-In T-REx 293/FLAG-hGPR84-eYFP
Ligandβ-Arrestin Recruitment EC50 (μM)Cell Line
This compound0.597HEK293 (GPR84 and β-arrestin2 expressing)

GPR84 Signaling Pathways

Activation of GPR84 by both its endogenous and synthetic ligands initiates a cascade of intracellular signaling events. The receptor primarily couples to the Gi/o family of G proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Additionally, GPR84 activation can trigger an increase in intracellular calcium concentrations and stimulate the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2). The recruitment of β-arrestin to the activated receptor is another key signaling event, which can mediate receptor desensitization and internalization, as well as initiate G protein-independent signaling.

GPR84_Signaling_Pathway cluster_membrane Cell Membrane cluster_ligands Ligands cluster_intracellular Intracellular Signaling GPR84 GPR84 Gi_o Gi/o GPR84->Gi_o activates PLC PLC GPR84->PLC activates ERK p-ERK1/2 GPR84->ERK activates BetaArrestin β-Arrestin GPR84->BetaArrestin recruits ZQ16 This compound ZQ16->GPR84 binds MCFA Endogenous MCFAs (e.g., Capric Acid) MCFA->GPR84 binds AC Adenylyl Cyclase Gi_o->AC inhibits cAMP ↓ cAMP AC->cAMP IP3 IP3 PLC->IP3 Ca2 ↑ [Ca²⁺]i IP3->Ca2 Internalization Receptor Internalization BetaArrestin->Internalization

Caption: GPR84 Signaling Pathways

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of this compound and endogenous GPR84 ligands.

Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following receptor activation.

Calcium_Mobilization_Workflow A Seed HEK293 cells stably co-expressing GPR84 and Gα16 in 96-well plates B Incubate cells overnight A->B C Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in HBSS buffer B->C D Incubate for 1 hour at 37°C C->D E Wash cells with HBSS to remove excess dye D->E F Add varying concentrations of this compound or MCFAs E->F G Measure fluorescence intensity using a plate reader (e.g., FLIPR or FlexStation) F->G H Analyze data to determine EC50 values G->H

Caption: Calcium Mobilization Assay Workflow

Methodology:

  • Cell Culture: HEK293 cells stably expressing human GPR84 and the promiscuous G protein Gα16 are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL).

  • Cell Plating: Cells are seeded into black-walled, clear-bottom 96-well plates at a density of 50,000 cells per well and incubated overnight at 37°C in a 5% CO2 humidified atmosphere.

  • Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive dye, such as Fluo-4 AM (2 µM), in Hanks' Balanced Salt Solution (HBSS) containing 20 mM HEPES for 1 hour at 37°C.

  • Compound Addition: After incubation, the dye solution is removed, and cells are washed with HBSS. A baseline fluorescence reading is taken before the addition of varying concentrations of this compound or endogenous ligands.

  • Data Acquisition: Fluorescence intensity is measured kinetically using a fluorometric imaging plate reader (FLIPR) or a FlexStation microplate reader.

  • Data Analysis: The increase in fluorescence, indicative of intracellular calcium mobilization, is plotted against the ligand concentration, and EC50 values are determined using a sigmoidal dose-response curve fit.

cAMP Inhibition Assay

This assay quantifies the inhibition of adenylyl cyclase activity, leading to a decrease in intracellular cAMP levels.

Methodology:

  • Cell Culture and Plating: HEK293 cells stably expressing GPR84 are seeded in 96-well plates.

  • Cell Stimulation: Cells are incubated with a phosphodiesterase inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX), for a short period to prevent cAMP degradation. Subsequently, cells are treated with varying concentrations of this compound or MCFAs, followed by stimulation with forskolin to induce cAMP production.

  • cAMP Measurement: Intracellular cAMP levels are measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an AlphaScreen assay kit, according to the manufacturer's instructions.

  • Data Analysis: The inhibition of forskolin-stimulated cAMP accumulation is plotted against ligand concentration to determine the EC50 value.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated GPR84 receptor.

Methodology:

  • Cell Line: A stable cell line co-expressing GPR84 and a β-arrestin fusion protein (e.g., using the DiscoverX PathHunter β-arrestin recruitment assay system) is used.

  • Compound Treatment: Cells are plated in 96-well plates and treated with varying concentrations of this compound or endogenous ligands.

  • Signal Detection: The recruitment of β-arrestin to the receptor is detected by measuring the activity of a reporter enzyme, typically a β-galactosidase fragment, which is part of the fusion protein system. This is usually measured via a chemiluminescent substrate.

  • Data Analysis: The luminescent signal is plotted against the ligand concentration, and the EC50 value is calculated using a dose-response curve.

Conclusion

The synthetic agonist this compound demonstrates significantly higher potency across all major GPR84 signaling pathways when compared to the endogenous medium-chain fatty acid ligands. Its sub-micromolar efficacy in calcium mobilization, cAMP inhibition, and β-arrestin recruitment assays makes it a valuable tool for in vitro and in vivo studies of GPR84 function. The detailed experimental protocols provided herein offer a standardized framework for the continued investigation of GPR84 and the development of novel therapeutic agents targeting this receptor. The distinct potencies between this compound and endogenous ligands highlight the potential for developing highly specific and effective modulators of GPR84 for the treatment of inflammatory diseases.

References

Confirming ZQ-16-Mediated Signaling Through Gα16: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of ZQ-16, a potent and selective agonist for the G protein-coupled receptor 84 (GPR84), and its signaling cascade through the promiscuous G protein subunit Gα16. The experimental data presented herein confirms this signaling pathway and offers a comparison with other known GPR84 agonists. Detailed protocols for the key assays are provided to enable replication and further investigation.

Performance Comparison of GPR84 Agonists

The efficacy and potency of this compound in activating GPR84-mediated signaling pathways have been quantified and compared with the alternative agonist, 6-n-octylaminouracil (6-OAU). The data, summarized in the table below, is derived from studies utilizing human embryonic kidney (HEK293) cells co-expressing GPR84 and Gα16.

AgonistAssay TypeReadoutEC50 Value (nM)Reference
This compound Calcium MobilizationIntracellular Ca²⁺ increase139[1]
6-OAUCalcium MobilizationIntracellular Ca²⁺ increase105[2][3]
This compound cAMP InhibitionDecrease in forskolin-stimulated cAMP134
6-OAUcAMP InhibitionDecrease in forskolin-stimulated cAMP341
This compound ERK1/2 PhosphorylationIncreased p-ERK1/2 levelsNot Quantified[1]
6-OAUERK1/2 PhosphorylationIncreased p-ERK1/2 levelsNot Quantified

Key Findings:

  • This compound is a potent agonist of GPR84, as demonstrated by its low nanomolar efficacy in inducing calcium mobilization and inhibiting cAMP accumulation[1].

  • The activation of calcium signaling in a Gα16-dependent manner is a strong indicator of this compound's ability to couple GPR84 to the phospholipase C (PLC) pathway.

  • This compound also modulates the Gαi pathway, evidenced by its inhibition of adenylyl cyclase activity (cAMP accumulation).

  • Furthermore, this compound stimulates the MAPK/ERK pathway, a common downstream target of GPCR signaling.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling cascade initiated by this compound and the general workflow for confirming its activity.

ZQ16_Signaling_Pathway cluster_membrane Cell Membrane ZQ16 This compound GPR84 GPR84 ZQ16->GPR84 binds G_protein Gα16/βγ GPR84->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_release Ca²⁺ Release ER->Ca2_release triggers ERK_pathway MAPK/ERK Pathway PKC->ERK_pathway activates pERK p-ERK1/2 ERK_pathway->pERK

This compound mediated Gα16 signaling pathway.

Experimental_Workflow cluster_assays Functional Assays start Start cell_culture Culture HEK293 cells co-expressing GPR84 and Gα16 start->cell_culture treatment Treat cells with this compound or other agonists cell_culture->treatment calcium_assay Calcium Mobilization Assay (Fluo-4) treatment->calcium_assay cAMP_assay cAMP Inhibition Assay (TR-FRET) treatment->cAMP_assay erk_assay ERK1/2 Phosphorylation Assay (Western Blot) treatment->erk_assay data_analysis Data Analysis (EC50 determination) calcium_assay->data_analysis cAMP_assay->data_analysis erk_assay->data_analysis conclusion Confirm Gα16-mediated signaling data_analysis->conclusion

Experimental workflow for confirming this compound activity.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Calcium Mobilization Assay

This protocol is adapted for a 96-well plate format and utilizes the fluorescent calcium indicator Fluo-4 AM.

Materials:

  • HEK293 cells stably co-expressing GPR84 and Gα16

  • DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin

  • Fluo-4 AM (calcium indicator)

  • Pluronic F-127 (non-ionic surfactant)

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • This compound and other test compounds

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader with automated injection

Procedure:

  • Cell Seeding: Seed the HEK293-GPR84-Gα16 cells into 96-well black, clear-bottom plates at a density of 40,000-50,000 cells per well. Culture overnight to allow for cell adherence.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution by dissolving Fluo-4 AM in DMSO to make a 1 mM stock. Mix with an equal volume of 20% Pluronic F-127. Dilute this mixture in HBSS with 20 mM HEPES to a final working concentration of 2 µM Fluo-4 AM.

    • Remove the culture medium from the cells and wash once with HBSS.

    • Add 100 µL of the Fluo-4 AM loading solution to each well.

    • Incubate the plate at 37°C for 60 minutes in the dark.

  • Cell Washing: After incubation, gently wash the cells twice with 100 µL of HBSS to remove excess dye. After the final wash, leave 100 µL of HBSS in each well.

  • Compound Preparation: Prepare a 2X concentration of this compound and other agonists in HBSS.

  • Fluorescence Measurement:

    • Place the cell plate into a fluorescence plate reader (e.g., FlexStation or similar) equipped with an automated injector.

    • Set the excitation wavelength to 494 nm and the emission wavelength to 516 nm.

    • Record a baseline fluorescence for 15-20 seconds.

    • Automatically inject 100 µL of the 2X compound solution into each well.

    • Continue to record the fluorescence intensity for an additional 2-3 minutes.

  • Data Analysis: The change in fluorescence upon agonist addition is indicative of intracellular calcium mobilization. The peak fluorescence response is used to determine the concentration-response curve and calculate the EC50 value.

cAMP Inhibition Assay (TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay to measure the inhibition of cAMP production.

Materials:

  • HEK293 cells expressing GPR84

  • DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin

  • Forskolin (adenylyl cyclase activator)

  • 3-isobutyl-1-methylxanthine (IBMX, a phosphodiesterase inhibitor)

  • TR-FRET cAMP assay kit (containing donor and acceptor fluorophores)

  • This compound and other test compounds

  • 384-well white, low-volume plates

  • TR-FRET compatible plate reader

Procedure:

  • Cell Seeding: Seed HEK293-GPR84 cells in a 384-well white plate at a density of 5,000-10,000 cells per well and culture overnight.

  • Compound Treatment:

    • Prepare a solution of this compound or other agonists at various concentrations in stimulation buffer (HBSS containing 5 mM HEPES, 0.5 mM IBMX, and 0.1% BSA).

    • Remove the culture medium and add the agonist solutions to the cells.

    • Incubate for 30 minutes at room temperature.

  • Forskolin Stimulation: Add forskolin to all wells (except for the negative control) to a final concentration of 10 µM to stimulate cAMP production. Incubate for 30 minutes at room temperature.

  • Cell Lysis and Detection:

    • Add the TR-FRET assay kit's lysis buffer containing the donor (e.g., anti-cAMP cryptate) and acceptor (e.g., d2-labeled cAMP) fluorophores to each well.

    • Incubate for 60 minutes at room temperature in the dark to allow for cell lysis and equilibration of the detection reagents.

  • TR-FRET Measurement:

    • Read the plate using a TR-FRET compatible plate reader, with an excitation wavelength of 320-340 nm and emission wavelengths of 620 nm (for the donor) and 665 nm (for the acceptor).

  • Data Analysis: The ratio of the acceptor to donor fluorescence is inversely proportional to the amount of cAMP produced. A decrease in this ratio upon treatment with this compound indicates inhibition of forskolin-stimulated cAMP accumulation. Calculate the IC50 value from the concentration-response curve.

ERK1/2 Phosphorylation Assay (Western Blot)

This protocol outlines the detection of phosphorylated ERK1/2 by Western blot as a downstream marker of GPR84 activation.

Materials:

  • HEK293 cells expressing GPR84

  • Serum-free DMEM

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Protein electrophoresis and blotting equipment

Procedure:

  • Cell Culture and Starvation: Seed HEK293-GPR84 cells in 6-well plates and grow to 80-90% confluency. Before treatment, starve the cells in serum-free DMEM for 4-6 hours.

  • Agonist Stimulation: Treat the starved cells with this compound at the desired concentration (e.g., 1 µM) for various time points (e.g., 0, 2, 5, 10, 30 minutes).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.

    • Incubate the lysate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and add the chemiluminescent substrate.

  • Detection and Analysis:

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.

    • Quantify the band intensities to determine the ratio of phosphorylated ERK1/2 to total ERK1/2. An increase in this ratio indicates activation of the MAPK/ERK pathway.

References

Independent Verification of ZQ-16's Potency and Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of ZQ-16, a potent and selective agonist for the G protein-coupled receptor 84 (GPR84), with other known GPR84 agonists.[1][2] The data presented is compiled from publicly available research to facilitate an independent assessment of this compound's performance characteristics.

Comparative Analysis of GPR84 Agonists

The following table summarizes the potency (EC50 values) of this compound and a selection of alternative GPR84 agonists across various functional assays. Lower EC50 values indicate higher potency.

CompoundAssay TypeEC50 (nM)Key Characteristics
This compound Calcium Mobilization139 - 213Potent and selective GPR84 agonist.[2][3][4]
cAMP Accumulation Inhibition134Strong inhibition of forskolin-stimulated cAMP.[2]
β-Arrestin Recruitment597Recruits β-arrestin, indicating potential for receptor internalization.[2]
6-OAU Calcium Mobilization105A commonly used reference agonist for GPR84.
Chemotaxis (PMNs)318Induces chemotaxis of immune cells.
DL-175 cAMP Accumulation InhibitionComparable to 6-OAUShows significant bias towards G-protein signaling with no measurable β-arrestin recruitment.
PSB-16671 cAMP Accumulation Inhibition41.3A potent diindolylmethane-based agonist.
Embelin cAMP Accumulation InhibitionPotentA natural product GPR84 agonist.

GPR84 Signaling Pathways

Activation of GPR84 by an agonist like this compound initiates a cascade of intracellular signaling events. The primary pathway involves the Gαi subunit of the G protein, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. Concurrently, GPR84 activation can stimulate calcium mobilization and trigger the phosphorylation of extracellular signal-regulated kinase (ERK1/2). Furthermore, agonist binding can lead to the recruitment of β-arrestin, which plays a role in receptor desensitization and internalization.

GPR84_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ZQ16 This compound GPR84 GPR84 ZQ16->GPR84 Agonist Binding G_protein Gαi/βγ GPR84->G_protein Activation Ca_mobilization Calcium Mobilization GPR84->Ca_mobilization ERK_pathway MAPK/ERK Pathway GPR84->ERK_pathway beta_arrestin β-Arrestin GPR84->beta_arrestin Recruitment AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Activation pERK pERK1/2 ERK_pathway->pERK Internalization Receptor Internalization beta_arrestin->Internalization

Caption: GPR84 signaling cascade initiated by this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are representative of standard techniques used in the field.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following GPR84 activation.

Experimental Workflow:

Calcium_Mobilization_Workflow A Seed HEK293 cells stably expressing GPR84 into a 96-well plate and culture overnight. B Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer. A->B C Incubate to allow for dye uptake and de-esterification. B->C D Add this compound or other agonists at various concentrations. C->D E Immediately measure fluorescence intensity over time using a plate reader with kinetic read capabilities. D->E F Analyze data to determine EC50 values. E->F

Caption: Workflow for a calcium mobilization assay.

Protocol:

  • Cell Culture: Seed HEK293 cells stably expressing human GPR84 into a black, clear-bottom 96-well plate at a density of 50,000 cells per well and culture overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading: Aspirate the culture medium and wash the cells once with Hank's Balanced Salt Solution (HBSS). Add 100 µL of Fluo-4 AM loading solution (e.g., 4 µM Fluo-4 AM in HBSS with 0.02% Pluronic F-127) to each well.

  • Incubation: Incubate the plate at 37°C for 1 hour in the dark to allow for dye loading and de-esterification.

  • Compound Addition: Prepare serial dilutions of this compound and other agonists in HBSS.

  • Measurement: Place the plate in a fluorescence plate reader equipped with an automated injection system. Set the excitation and emission wavelengths for Fluo-4 (e.g., 485 nm and 525 nm, respectively). Record a baseline fluorescence for 10-20 seconds, then inject the compound dilutions and continue recording the fluorescence signal for at least 2 minutes.

  • Data Analysis: The change in fluorescence intensity is proportional to the increase in intracellular calcium. Plot the peak fluorescence response against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

cAMP Accumulation Inhibition Assay

This assay quantifies the ability of a GPR84 agonist to inhibit the production of cyclic AMP (cAMP), typically stimulated by forskolin.

Protocol:

  • Cell Culture: Plate CHO-K1 cells stably expressing GPR84 in a 384-well white plate at a density of 5,000 cells per well and incubate overnight.

  • Compound Pre-incubation: Aspirate the media and add the GPR84 agonists at various concentrations in stimulation buffer. Incubate for 15-30 minutes at room temperature.

  • Stimulation: Add forskolin (a direct activator of adenylyl cyclase) to a final concentration of 5 µM to all wells (except for negative controls) and incubate for 30 minutes at room temperature.

  • Lysis and Detection: Lyse the cells and measure cAMP levels using a commercially available kit, such as an AlphaScreen or HTRF-based assay, following the manufacturer's instructions.

  • Data Analysis: The decrease in the assay signal corresponds to the inhibition of cAMP production. Plot the percentage of inhibition against the logarithm of the agonist concentration to calculate the EC50 value.

ERK1/2 Phosphorylation Assay (Western Blot)

This assay detects the phosphorylation of ERK1/2, a downstream effector in the GPR84 signaling pathway.

Experimental Workflow:

ERK_Phosphorylation_Workflow A Culture GPR84-expressing cells and serum-starve overnight. B Treat cells with this compound or other agonists for a specified time (e.g., 5-15 minutes). A->B C Lyse the cells and determine protein concentration. B->C D Separate proteins by SDS-PAGE and transfer to a PVDF membrane. C->D E Probe the membrane with primary antibodies against phosphorylated ERK1/2 (p-ERK) and total ERK1/2. D->E F Incubate with a secondary antibody and detect chemiluminescence. E->F G Quantify band intensities and normalize p-ERK to total ERK. F->G

Caption: Workflow for ERK1/2 phosphorylation Western blot.

Protocol:

  • Cell Culture and Starvation: Culture GPR84-expressing cells in 6-well plates until they reach 80-90% confluency. Serum-starve the cells for at least 4 hours or overnight to reduce basal ERK phosphorylation.

  • Agonist Stimulation: Treat the cells with different concentrations of this compound for a predetermined optimal time (e.g., 5 minutes) at 37°C.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20 µg) on a 10% SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C. After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate. Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control. Quantify the band intensities using densitometry software and express the results as the ratio of p-ERK1/2 to total ERK1/2.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated GPR84, a key step in receptor desensitization and internalization.

Protocol:

  • Cell Line: Utilize a cell line engineered for β-arrestin recruitment assays, such as the PathHunter® β-arrestin cell lines, which co-express the GPR84 fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor (EA) fragment.

  • Cell Plating: Plate the cells in a 384-well white plate and incubate overnight.

  • Agonist Addition: Add serial dilutions of this compound or other agonists to the cells and incubate for 90 minutes at 37°C.

  • Detection: Add the detection reagents, which contain the substrate for the complemented enzyme, and incubate for 60 minutes at room temperature.

  • Measurement: Measure the chemiluminescent signal using a plate reader.

  • Data Analysis: The increase in the chemiluminescent signal is proportional to the extent of β-arrestin recruitment. Plot the signal against the logarithm of the agonist concentration to determine the EC50 value.

References

Safety Operating Guide

Proper Disposal of ZQ-16: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides essential safety and logistical information for the proper disposal of ZQ-16 (CAS 376616-73-8), a potent and selective GPR84 agonist used in laboratory research. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.

Hazard Identification and Personal Protective Equipment (PPE)

Before handling this compound, it is crucial to be aware of its potential hazards. While a complete Safety Data Sheet (SDS) with comprehensive disposal instructions was not publicly available, safety information from suppliers indicates the following:

Hazard Statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Respiratory Protection: Use in a well-ventilated area or with a fume hood. For operations with a risk of generating dust or aerosols, a NIOSH-approved respirator is recommended.

  • Skin and Body Protection: Laboratory coat and appropriate footwear.

Step-by-Step Disposal Protocol

The following procedure outlines the recommended steps for the safe disposal of this compound waste. This protocol is based on general best practices for chemical waste management in a laboratory setting.

Experimental Protocol: this compound Waste Neutralization and Disposal

  • Segregation: Isolate all this compound waste, including unused product, contaminated consumables (e.g., pipette tips, vials), and solutions. Do not mix with other chemical waste streams unless compatibility is confirmed.

  • Containerization:

    • Place solid this compound waste in a clearly labeled, sealed, and chemically resistant container.

    • Collect liquid waste containing this compound in a separate, labeled, and leak-proof container.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the chemical name "this compound," and the associated hazard symbols (e.g., irritant).

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.

  • Professional Disposal: Arrange for the collection and disposal of the this compound waste by a licensed hazardous waste disposal company. Provide the disposal company with all available safety information on this compound. Under no circumstances should this compound be disposed of down the drain or in regular trash.

Quantitative Data Summary

Due to the absence of a publicly available, detailed Safety Data Sheet, specific quantitative data for disposal, such as concentration limits for drain disposal or specific neutralization parameters, are not available. The primary quantitative guideline is to dispose of all concentrations of this compound as hazardous waste.

ParameterValueSource
CAS Number 376616-73-8Chemical Supplier Product Information
Molecular Formula C₁₀H₁₆N₂O₂SChemical Supplier Product Information
Molecular Weight 228.31 g/mol Chemical Supplier Product Information
Known Hazard Codes H315, H319, H335Chemical Supplier Safety Information
Recommended Disposal Via licensed hazardous waste contractorGeneral Laboratory Safety Guidelines

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

G cluster_preparation Waste Preparation cluster_storage_disposal Storage & Disposal start Start: this compound Waste Generated segregate Segregate this compound Waste (Solid & Liquid) start->segregate containerize Place in Labeled, Sealed, Chemically Resistant Container segregate->containerize label_waste Label Container: 'Hazardous Waste - this compound' + Hazard Symbols containerize->label_waste store Store in Designated Hazardous Waste Area label_waste->store contact_disposal Contact Licensed Hazardous Waste Disposal Company store->contact_disposal provide_info Provide Safety Information to Disposal Company contact_disposal->provide_info end End: Waste Collected for Proper Disposal provide_info->end

Caption: this compound Disposal Workflow

Disclaimer: This information is provided as a guide and is based on general laboratory safety principles. Always consult your institution's specific safety and disposal protocols and, if available, the official Safety Data Sheet (SDS) for this compound provided by the manufacturer.

Essential Safety and Logistical Information for Handling ZQ-16

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for the handling of ZQ-16, a potent and selective GPR84 agonist. Adherence to these procedures is critical to ensure a safe laboratory environment and maintain the integrity of your research.

Quantitative Safety Data

The following table summarizes the key safety information for this compound, also known as 2-(Hexylthio)pyrimidine-4,6-diol.

ParameterValueReference
GHS Pictogram
alt text
[1]
Signal Word Warning
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[1]
Molecular Formula C₁₀H₁₆N₂O₂S[1]
Molecular Weight 228.31 g/mol [1]
Melting Point 189 - 193 °C[2]
Solubility Soluble in DMSO and ethanol.
Storage Temperature -20°C
Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is mandatory to minimize exposure and ensure personal safety.

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are required.

  • Eye Protection: Safety glasses with side shields or goggles are essential to prevent eye contact.

  • Lab Coat: A standard laboratory coat must be worn to protect from skin contact.

  • Respiratory Protection: If working with the powdered form or generating aerosols, use a NIOSH-approved respirator.

Operational Plan: Handling and Storage

Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store this compound in a tightly sealed container in a well-ventilated area at -20°C.

Preparation of Solutions:

  • All handling of this compound powder should be conducted in a chemical fume hood to avoid inhalation of dust.

  • Use appropriate solvents such as DMSO or ethanol for dissolution.

  • Ensure all labware is clean and dry before use.

Spill Management:

  • In case of a spill, evacuate the area and prevent inhalation of dust.

  • Wear appropriate PPE, including respiratory protection.

  • Cover the spill with an absorbent material, and collect it in a sealed container for disposal.

Disposal Plan

All waste containing this compound, including empty containers, contaminated labware, and spilled material, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain.

Experimental Protocol: In Vitro Cell-Based Assay

This protocol provides a general methodology for studying the effect of this compound on cells expressing the GPR84 receptor.

1. Cell Culture and Seeding:

  • Culture HEK293 cells stably expressing human GPR84 in DMEM supplemented with 10% FBS, penicillin (100 U/mL), and streptomycin (100 µg/mL).
  • Seed the cells in a 96-well plate at a density of 50,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

2. Compound Preparation:

  • Prepare a 10 mM stock solution of this compound in DMSO.
  • Perform serial dilutions of the this compound stock solution in assay buffer to achieve the desired final concentrations.

3. Calcium Mobilization Assay:

  • Wash the cells once with HBSS.
  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.
  • Wash the cells to remove excess dye.
  • Add the diluted this compound solutions to the wells.
  • Measure the fluorescence intensity at appropriate excitation and emission wavelengths using a fluorescence plate reader.

Visualizations

The following diagrams illustrate key workflows and pathways related to the safe handling and mechanism of action of this compound.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Receive Receive this compound Inspect Inspect Container Receive->Inspect Store Store at -20°C Inspect->Store Don_PPE Don Appropriate PPE Store->Don_PPE Work_in_Hood Work in Fume Hood Don_PPE->Work_in_Hood Prepare_Solution Prepare Solution Work_in_Hood->Prepare_Solution Collect_Waste Collect Hazardous Waste Prepare_Solution->Collect_Waste Dispose Dispose per Regulations Collect_Waste->Dispose GPR84_Signaling_Pathway ZQ16 This compound GPR84 GPR84 Receptor ZQ16->GPR84 G_Protein G Protein Activation GPR84->G_Protein PLC Phospholipase C (PLC) Activation G_Protein->PLC ERK_Phosphorylation ERK1/2 Phosphorylation G_Protein->ERK_Phosphorylation IP3_DAG IP3 and DAG Production PLC->IP3_DAG Ca_Mobilization Intracellular Ca²⁺ Mobilization IP3_DAG->Ca_Mobilization Cellular_Response Cellular Response Ca_Mobilization->Cellular_Response ERK_Phosphorylation->Cellular_Response

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ZQ-16
Reactant of Route 2
ZQ-16

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.